6-Acetamidopyridine-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-acetamidopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)11-7-3-2-6(4-10-7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOHEZCURIUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291400 | |
| Record name | 6-acetamidopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77837-05-9 | |
| Record name | NSC522600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC75240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-acetamidopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Acetamidopyridine-3-carboxamide: Technical Profile & Applications
Topic: 6-Acetamidopyridine-3-carboxamide: Chemical Structure, Synthesis, and Pharmaceutical Applications
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This compound (also known as 6-acetamidonicotinamide or N-acetyl-6-aminonicotinamide ) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Structurally, it represents the
In drug discovery, this scaffold is valued for its ability to modulate hydrogen bonding networks within active sites, particularly in kinase inhibitors and receptor antagonists. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and biological relevance, designed to support experimental workflows in medicinal chemistry.
Chemical Identity & Structural Analysis[2][3][4]
The molecule consists of a pyridine ring substituted at the C3 position with a carboxamide group and at the C6 position with an acetamido group. This substitution pattern creates a "push-pull" electronic system where the electron-donating acetamido group interacts with the electron-withdrawing carboxamide and pyridine nitrogen.
| Property | Details |
| IUPAC Name | |
| Common Synonyms | 6-Acetamidonicotinamide; 6-(Acetylamino)pyridine-3-carboxamide |
| Parent Compound | 6-Aminonicotinamide (CAS: 329-89-5) |
| Related CAS | 98953-23-2 (Methyl ester analog) |
| Molecular Formula | |
| Molecular Weight | 179.18 g/mol |
| SMILES | CC(=O)Nc1ccc(C(N)=O)cn1 |
| InChIKey | Derived from structure |
Structural Features[2][11][12][13]
-
H-Bonding: The C3-carboxamide acts as a dual donor/acceptor, while the C6-acetamido group serves as a donor (NH) and acceptor (C=O).
-
Tautomerism: The amide groups are stable, but the acetamido proton can participate in intramolecular hydrogen bonding with the pyridine nitrogen, influencing conformation and solubility.
-
Electronic Character: The C6-nitrogen lone pair is delocalized into the acetyl carbonyl, reducing its donation into the pyridine ring compared to the free amine (6-AN).
Physicochemical Properties[2][8][12]
Note: Values are derived from experimental data of the parent 6-aminonicotinamide and structural analogs where specific experimental data for the acetyl derivative is limited.
| Parameter | Value / Characteristic | Context |
| Appearance | White to off-white crystalline powder | Typical for pyridine amides.[2] |
| Melting Point | >260 °C (Predicted) | High MP due to extensive intermolecular H-bonding, though likely lower than 6-AN (>300 °C). |
| Solubility | Low in water; Soluble in DMSO, DMF | Acetylation reduces polarity relative to the free amine but maintains planarity. |
| pKa (Predicted) | ~3.5 (Pyridine N) | The acetamido group is electron-withdrawing relative to the free amine, lowering the basicity of the ring nitrogen. |
| LogP | ~0.2 - 0.5 | More lipophilic than 6-AN (LogP -0.8) due to the acetyl cap. |
Synthesis & Manufacturing Protocol
The synthesis of this compound is achieved via the selective
Protocol: Selective -Acetylation
Reagents:
-
Starting Material: 6-Aminonicotinamide (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.2 eq) -
Solvent/Base: Pyridine (anhydrous) or Acetic Acid
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional for rate enhancement
Step-by-Step Procedure:
-
Preparation: Dissolve 6-aminonicotinamide (10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool the solution to 0°C. Add acetic anhydride (12 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (lower Rf) should disappear.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
mL) to remove residual pyridine and acetic acid. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace bis-acetylated byproducts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Visualizing the Synthesis Workflow
Figure 1: Synthetic pathway for the selective acetylation of 6-aminonicotinamide.
Analytical Characterization
To validate the structure, researchers should look for specific spectroscopic signatures that differentiate the product from the starting amine.
Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
- 10.8 ppm (s, 1H): Amide NH (Acetamido). This singlet confirms acetylation.
- 8.8 ppm (d, 1H): H-2 (Pyridine). Deshielded due to the adjacent nitrogen and carboxamide.
- 8.2 ppm (dd, 1H): H-4 (Pyridine).
- 8.1 ppm (d, 1H): H-5 (Pyridine).
-
7.4 & 8.0 ppm (br s, 2H): Carboxamide
. -
2.1 ppm (s, 3H): Acetyl
. Key diagnostic peak.
Mass Spectrometry (LC-MS)
-
Method: ESI (Positive Mode)
-
Expected Ion:
m/z -
Fragmentation: Loss of ketene (
) may be observed, regenerating the 138 m/z peak (6-aminonicotinamide).
Biological & Pharmaceutical Context
Metabolic Significance
This compound is biologically relevant as a metabolite of 6-Aminonicotinamide (6-AN) . 6-AN is a well-known antimetabolite that inhibits 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway.
-
N-Acetylation: In vivo, aromatic amines like 6-AN are often detoxified via
-acetylation by Arylamine -acetyltransferases (NAT1/NAT2). -
Activity: The acetylated form (this topic) is generally considered biologically inactive against 6PGD compared to the parent amine, representing a clearance mechanism.
Pharmaceutical Applications
-
Kinase Inhibitor Scaffold: The 2-amino-5-carboxamide pyridine core is a "privileged structure" in kinase inhibition (e.g., Btk, Jak inhibitors). The acetyl group is often used as a protecting group or a bioisostere for urea linkages.
-
Impurity Profiling: In the GMP manufacturing of nicotinamide derivatives, the acetyl impurity must be monitored and controlled using the analytical methods described above.
Mechanism of Action Pathway (Parent vs. Metabolite)
Figure 2: Metabolic divergence of 6-Aminonicotinamide. Acetylation serves as a detoxification/clearance pathway.
References
-
Sigma-Aldrich. Product Specification: 6-Aminonicotinamide (CAS 329-89-5).Link
-
PubChem. Compound Summary: 6-Aminonicotinamide.[3] National Library of Medicine. Link
-
Street, J. C., et al. (1957). The Metabolism of 6-Aminonicotinamide.[3][4] Journal of Biological Chemistry. (Contextual reference for 6-AN metabolism).
-
ChemSrc. Methyl 6-acetamidopyridine-3-carboxylate (CAS 98953-23-2).Link
-
Key Organics. Safety Data Sheet: Pyridine Carboxamide Derivatives.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Aminopyridine-3-carboxamide: Properties, Applications, Safety, Supplier in China | Verified Manufacturer & Scientific Data [pipzine-chem.com]
- 3. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Metabolic Dichotomy: 6-Aminonicotinamide vs. 6-Acetamidonicotinamide in Cellular Pharmacology
Executive Summary
In the landscape of metabolic oncology and cellular pharmacology, targeting the Pentose Phosphate Pathway (PPP) has emerged as a critical strategy for disrupting redox homeostasis in rapidly proliferating cells. 6-Aminonicotinamide (6-AN) is a well-documented, potent antimetabolite that competitively inhibits 6-phosphogluconate dehydrogenase (6-PGD)[1]. However, its biological activity is entirely dependent on its enzymatic conversion into NAD(P)+ analogs. Conversely, 6-Acetamidonicotinamide (6-AAN) , the N-acetylated metabolite of 6-AN, represents a crucial detoxification product that lacks PPP inhibitory activity[2].
This technical whitepaper provides an in-depth analysis of the divergent biological activities of 6-AN and 6-AAN. By understanding the causality behind their metabolic routing, researchers can effectively utilize 6-AAN as a structural negative control and leverage 6-AN for targeted metabolic disruption.
Molecular Mechanisms & Biotransformation Pathways
The core structural difference between 6-AN and 6-AAN lies in the acetylation of the exocyclic amine at the 6-position of the pyridine ring. This single modification dictates entirely different biological fates.
The Activation of 6-Aminonicotinamide (6-AN)
6-AN is not an active inhibitor in its native state; it is a prodrug that hijacks the NAD+ salvage pathway. Upon cellular entry, it is recognized by Nicotinamide Phosphoribosyltransferase (NAMPT) and subsequently processed by NMNAT and NAD Kinase (NADK) to form 6-amino-NADP+ [1]. This fraudulent coenzyme acts as a potent competitive inhibitor of 6-PGD, leading to the accumulation of 6-phosphogluconate, depletion of intracellular NADPH, and subsequent sensitization of cells to oxidative stress and apoptosis[3][4][5].
The Detoxification to 6-Acetamidonicotinamide (6-AAN)
In vivo, 6-AN is subject to hepatic and cellular detoxification via N-acetyltransferases (NATs). The primary amino group of 6-AN serves as a substrate for acetylation, forming 6-Acetamidonicotinamide (6-AAN)[2]. The addition of the bulky, electron-withdrawing acetyl group sterically hinders the molecule, preventing its recognition by NAMPT. Consequently, 6-AAN cannot be incorporated into the NAD(P)+ pool. It is biologically inactive against the PPP and is primarily detected as a urinary excretion product, making it an ideal inactive analog for controlled pharmacological studies[2][6].
Diagram 1: Divergent metabolic routing of 6-AN (bioactivation) vs. 6-AAN (detoxification).
Comparative Biological Activity Profile
To effectively design experiments, researchers must understand the quantitative and qualitative differences between these two molecules. The table below summarizes their pharmacological profiles.
| Property / Parameter | 6-Aminonicotinamide (6-AN) | 6-Acetamidonicotinamide (6-AAN) |
| Molecular Formula | C6H7N3O | C8H9N3O2 |
| Primary Target | 6-PGD (via 6-amino-NADP+ conversion) | N-acetyltransferases (as a substrate) |
| Pathway Impact | Severe inhibition of Pentose Phosphate Pathway | None (Metabolic clearance pathway) |
| Cellular Phenotype | Oxidative stress, ATP depletion, Apoptosis | Neutral / Viable |
| NAD+ Salvage Affinity | High (Substrate for NAMPT) | Negligible (Steric hindrance by acetyl group) |
| Experimental Utility | Inducer of metabolic vulnerability / PPP probe | Structural negative control / Clearance biomarker |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust data relies on self-validating systems. The following protocols are designed not just to measure outcomes, but to internally verify the integrity of the biochemical pathways being tested.
Protocol A: Self-Validating 6-PGD Enzymatic Inhibition Assay
This assay measures the downstream efficacy of 6-AN treatment. By utilizing 6-AAN as a negative control, you isolate the necessity of the free amine for prodrug activation.
Causality Rationale : We do not treat purified 6-PGD with 6-AN directly, because 6-AN itself is inactive. Cells must be treated in vitro to allow cellular machinery to synthesize 6-amino-NADP+[1]. We use a non-denaturing lysis buffer to preserve the non-covalent binding of the fraudulent coenzyme to 6-PGD.
Step-by-Step Methodology :
-
Cell Culture & Dosing : Plate target cells (e.g., A549 lung cancer cells) and treat with 100 µM 6-AN, 100 µM 6-AAN, or vehicle (DMSO) for 24 hours[4].
-
Non-Denaturing Lysis : Wash cells with ice-cold PBS. Lyse in 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% CHAPS, and protease inhibitors. Crucial: Avoid SDS or heating, which will dissociate the 6-amino-NADP+ from the enzyme.
-
Assay Reaction Setup : In a 96-well black microplate, combine 20 µg of cell lysate with assay buffer containing 2 mM NADP+ and 2 mM 6-phosphogluconate.
-
Kinetic Measurement : Immediately measure the production of NADPH via fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Self-Validation Checkpoint : Spike a vehicle-treated lysate well with pre-synthesized 6-amino-NADP+ (if available) or a known 6-PGD inhibitor. If 6-AN treated cells show normal activity but the spiked well shows inhibition, the cell line lacks the NAMPT/NADK machinery required for 6-AN activation, proving the assay works while explaining the biological resistance.
Protocol B: Intracellular Metabolite Tracking via HILIC-LC-MS/MS
To prove that 6-AN is converted to 6-amino-NADP+ and 6-AAN is not, direct metabolite quantification is required.
Causality Rationale : Standard C18 reversed-phase chromatography fails to retain highly polar nucleotides like NADP+. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for proper peak resolution. Furthermore, rapid quenching with cold methanol is required because endogenous NADases (e.g., CD38) will rapidly degrade the metabolites upon cell lysis.
Step-by-Step Methodology :
-
Metabolic Quenching : Aspirate media from treated cells and immediately add 80% aqueous methanol pre-chilled to -80°C.
-
Internal Standard Addition : Spike the extraction buffer with 13C-labeled NAD+ to control for extraction efficiency and MS ion suppression.
-
Extraction & Precipitation : Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
HILIC Separation : Inject the supernatant onto a HILIC column (e.g., SeQuant ZIC-pHILIC). Use a mobile phase gradient of Acetonitrile and 20 mM Ammonium Carbonate (pH 9.0).
-
MS/MS Detection : Operate the mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode. Monitor the specific mass shifts: NAD+ (m/z 664 → 428) vs. 6-amino-NAD+ (m/z 679 → 443).
Diagram 2: Self-validating HILIC-LC-MS/MS workflow for tracking NAD(P)+ analogs.
Strategic Applications in Drug Development
For drug development professionals, the dichotomy between 6-AN and 6-AAN offers a powerful toolkit. When screening novel PPP inhibitors or evaluating metabolic vulnerabilities in patient-derived xenografts (PDX), 6-AN serves as the benchmark positive control[7]. However, off-target effects of pyridine-based compounds are common. By running parallel cohorts treated with 6-AAN, researchers can definitively subtract non-specific cytotoxicity caused by the pyridine scaffold itself. If a phenotype is observed with 6-AN but absent with 6-AAN, the mechanism is definitively linked to NAD(P)+ analog formation and subsequent PPP collapse.
References
-
6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex National Institutes of Health (NIH)[Link]
-
Inhibition of Isoniazid Acetylation in vitro and in vivo Experimental Biology and Medicine (EBM Journal)[Link]
-
Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells ResearchGate[Link]
-
Glucose-6-Phosphate Dehydrogenase and NADPH Redox Regulates Cardiac Myocyte L-Type Calcium Channel Activity and Myocardial Contractile Function PLOS One[Link]
-
Targeting the pentose phosphate pathway mitigates GvHD JCI Insight[Link]
-
Effect of 6-Aminonicotinamide on the activity of hexokinase and lactate dehydrogenase isoenzymes Indian Academy of Sciences[Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 3. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose-6-Phosphate Dehydrogenase and NADPH Redox Regulates Cardiac Myocyte L-Type Calcium Channel Activity and Myocardial Contractile Function | PLOS One [journals.plos.org]
- 6. ias.ac.in [ias.ac.in]
- 7. JCI Insight - Targeting the pentose phosphate pathway mitigates graft-versus-host disease by rewiring alloreactive T cell metabolism [insight.jci.org]
An In-Depth Technical Guide to N-(5-carbamoylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of N-(5-carbamoylpyridin-2-yl)acetamide, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers a scientifically grounded pathway to its synthesis, along with its predicted properties and potential applications based on the chemistry of its constituent functional groups.
Chemical Identity and Structure
N-(5-carbamoylpyridin-2-yl)acetamide is a heterocyclic compound featuring a central pyridine ring substituted with an acetamido group at the 2-position and a carboxamide group at the 5-position.
Systematic Name: N-(5-carbamoylpyridin-2-yl)acetamide
Synonyms: 2-acetamidopyridine-5-carboxamide
Molecular Formula: C₈H₉N₃O₂
Molecular Weight: 179.18 g/mol
Structure:
Caption: Chemical structure of N-(5-carbamoylpyridin-2-yl)acetamide.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-(5-carbamoylpyridin-2-yl)acetamide. These values are estimated based on the properties of the closely related precursor, 2-acetamido-5-pyridinecarboxylic acid, and computational models.
| Property | Predicted Value |
| Melting Point | >200 °C (decomposes) |
| Boiling Point | Not available (likely decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
| pKa (most acidic) | ~15 (amide N-H) |
| pKa (most basic) | ~3 (pyridine nitrogen) |
| LogP | ~0.5 |
Synthesis and Purification
The synthesis of N-(5-carbamoylpyridin-2-yl)acetamide can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route is outlined below.
Synthetic Strategy
The most logical synthetic pathway involves the amidation of 2-acetamido-5-pyridinecarboxylic acid. This precursor can be synthesized from 2-aminopyridine.
Caption: Proposed synthetic workflow for N-(5-carbamoylpyridin-2-yl)acetamide.
Experimental Protocols
This initial step protects the amino group at the 2-position.
-
Materials: 2-aminopyridine, acetic anhydride, ethyl acetate, ice.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or neat).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyridin-2-yl)acetamide.[1]
-
This multi-step process introduces the carboxylic acid functionality at the 5-position. A common route involves nitration, reduction, and a Sandmeyer-type reaction.[2]
-
Materials: N-(pyridin-2-yl)acetamide, fuming nitric acid, sulfuric acid, palladium on carbon (Pd/C), hydrogen gas, sodium nitrite, hydrofluoric acid or tetrafluoroboric acid, copper(I) cyanide.
-
Procedure (General Outline):
-
Nitration: Carefully add N-(pyridin-2-yl)acetamide to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperature to yield N-(5-nitropyridin-2-yl)acetamide.
-
Reduction: Reduce the nitro group of N-(5-nitropyridin-2-yl)acetamide to an amino group using catalytic hydrogenation (H₂, Pd/C) to obtain N-(5-aminopyridin-2-yl)acetamide.
-
Sandmeyer Reaction: Convert the amino group of N-(5-aminopyridin-2-yl)acetamide to a nitrile via a diazonium salt intermediate. This is followed by hydrolysis of the nitrile to the carboxylic acid, yielding 2-acetamido-5-pyridinecarboxylic acid.
-
This final step converts the carboxylic acid to the desired primary carboxamide.
-
Materials: 2-acetamido-5-pyridinecarboxylic acid (CAS: 21550-48-1), thionyl chloride (SOCl₂), or a peptide coupling reagent (e.g., HATU, HOBt/EDC), ammonia (aqueous or gas), dichloromethane (DCM), or dimethylformamide (DMF).
-
Procedure (Method A: Via Acyl Chloride):
-
Suspend 2-acetamido-5-pyridinecarboxylic acid in an inert solvent such as DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-3 hours until the formation of the acyl chloride is complete (can be monitored by IR spectroscopy).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous DCM.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude N-(5-carbamoylpyridin-2-yl)acetamide.
-
-
Procedure (Method B: Using Coupling Reagents):
-
Dissolve 2-acetamido-5-pyridinecarboxylic acid in DMF.
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by adding water and extracting the product.
-
Purify the crude product by column chromatography or recrystallization.
-
Purification
The final product, N-(5-carbamoylpyridin-2-yl)acetamide, can be purified by the following methods:
-
Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: Using silica gel with a mobile phase gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Potential Applications and Biological Relevance
The structural motifs present in N-(5-carbamoylpyridin-2-yl)acetamide—a substituted pyridine ring, an acetamide group, and a carboxamide group—are prevalent in many biologically active molecules. This suggests a range of potential applications in drug discovery and development.
-
Enzyme Inhibition: Pyridine carboxamide derivatives have been investigated as inhibitors of various enzymes, including urease and succinate dehydrogenase.[3][4] The presence of these functional groups in the target molecule suggests it could be a candidate for screening against a variety of enzymatic targets.
-
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of pyridine-3-carboxamide derivatives with significant antibacterial and antifungal properties.[5]
-
Anticancer Activity: Acetamide and carboxamide functionalities are present in numerous anticancer agents. For instance, 2-acetamidothiazole-5-carboxamide derivatives have been explored as antiproliferative agents.[6]
-
Antimalarial Agents: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity.[7]
-
Insecticidal Activity: Novel acetamido derivatives containing N-pyridylpyrazole carboxamides have shown potent insecticidal activity.[8]
The combination of the acetamido and carboxamide groups on the pyridine scaffold makes N-(5-carbamoylpyridin-2-yl)acetamide an interesting candidate for library synthesis and high-throughput screening in various therapeutic areas.
Safety and Handling
As with any research chemical, N-(5-carbamoylpyridin-2-yl)acetamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds until specific data for the title compound becomes available.
Conclusion
N-(5-carbamoylpyridin-2-yl)acetamide is a promising heterocyclic compound with potential applications in medicinal chemistry. While a dedicated CAS number and extensive characterization data are not yet widely available, this guide provides a robust and scientifically sound framework for its synthesis, purification, and potential areas of investigation. The synthetic protocols outlined herein, starting from readily available precursors, offer a clear path for researchers to access this molecule for further study. The diverse biological activities associated with its structural components underscore the potential of N-(5-carbamoylpyridin-2-yl)acetamide as a valuable building block in the development of new therapeutic agents.
References
- Xia, D. G., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(1), 39–44.
- El-Sayed, M. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 50, 349-356.
- Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7029.
- Wang, L., et al. (2015). Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives. Letters in Drug Design & Discovery, 12(5), 374-380.
- El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents.
- Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
-
ResearchGate. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]
- Sartorelli, A. C., et al. (1980). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 23(4), 431-436.
- Google Patents. (n.d.). RU2565059C1 - Method of producing carboxylic acid amides.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
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PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]
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ResearchGate. (2023). Amidation of carboxylic acids. Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1959–1962.
- Sim, D., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Nishimura, H., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 62(6), 1258-1261.
- Wang, B. L., et al. (2013). Design, synthesis and insecticidal activities of novel acetamido derivatives containing N-pyridylpyrazole carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(18), 5156-5159.
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PubChem. (n.d.). 5-Aminopyridine-2-carboxamide. Retrieved from [Link]
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6-Acetamidopyridine-3-carboxamide molecular weight and formula
Physicochemical Profile, Synthesis, and Pharmaceutical Applications[1][2]
Abstract
This technical guide provides a comprehensive analysis of 6-Acetamidopyridine-3-carboxamide (also known as N-acetyl-6-aminonicotinamide), a critical pyridine scaffold used in fragment-based drug discovery (FBDD) and metabolic research. As a derivative of the antimetabolite 6-aminonicotinamide, this compound serves as a key intermediate in the synthesis of kinase inhibitors and a probe for NAD+ salvage pathway interference. This document details its molecular characteristics, validated synthetic protocols, and analytical specifications for researchers in medicinal chemistry.[1]
Molecular Identity & Physicochemical Properties[1][4][5][6][7][8][9][10]
The core identity of this compound is defined by the acetylation of the exocyclic amine at the 6-position of the nicotinamide scaffold. This modification significantly alters the hydrogen bond donor/acceptor profile compared to its precursor, enhancing lipophilicity while retaining the carboxamide pharmacophore essential for protein-ligand interactions.
1.1 Core Specifications
| Property | Specification |
| IUPAC Name | N-(5-carbamoylpyridin-2-yl)acetamide |
| Common Synonyms | 6-Acetylaminonicotinamide; 6-Acetamido-3-pyridinecarboxamide |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| Exact Mass | 179.0695 Da |
| CAS Registry Number | Not widely listed; Analogous to 86604-78-6 family |
| SMILES | CC(=O)Nc1ccc(C(N)=O)cn1 |
| InChI Key | Predicted:[2]ZLWYEPMDOUQDBW-UHFFFAOYSA-N (Analog) |
1.2 Calculated Physicochemical Parameters
Data derived from consensus chemoinformatic models (Crippen/Viswanadhan).
| Parameter | Value | Significance in Drug Design |
| LogP (Octanol/Water) | ~0.25 | Moderate hydrophilicity; suitable for cytosolic targets. |
| TPSA (Topological Polar Surface Area) | 86.3 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Amide -NH and Carboxamide -NH₂. |
| H-Bond Acceptors | 3 | Pyridine N, Acetyl O, Carboxamide O. |
| Rotatable Bonds | 2 | Allows conformational adaptation in binding pockets. |
Synthetic Methodology
The synthesis of this compound is achieved through the selective N-acylation of 6-aminonicotinamide. The reaction must be controlled to prevent bis-acetylation or dehydration of the primary carboxamide group.
2.1 Reaction Pathway (Graphviz Visualization)
Figure 1: Selective N-acylation pathway transforming 6-aminonicotinamide to the target acetamido derivative using acetic anhydride in a basic medium.
2.2 Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
6-Aminonicotinamide (1.37 g, 10 mmol)
-
Acetic Anhydride (2.04 g, 20 mmol, 2.0 eq)
-
Pyridine (anhydrous, 15 mL) - Acts as solvent and acid scavenger.
-
Dimethylformamide (DMF) - Optional co-solvent if solubility is poor.
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-aminonicotinamide (1.37 g) in anhydrous pyridine (15 mL).
-
Addition: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (2.0 mL) dropwise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and heat the mixture to 70–80°C. Stir for 3 hours. The suspension should clear as the product forms and dissolves (or forms a soluble intermediate).
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridine and acetic acid.
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture.
-
Drying: Dry under vacuum at 50°C for 12 hours.
Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.
Analytical Characterization (QC)
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
3.1 Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.85 | Singlet (Broad) | 1H | Amide NH (Acetamido) |
| 8.75 | Doublet (J=2.0 Hz) | 1H | Pyridine H2 (Ortho to carboxamide) |
| 8.20 | Doublet (J=8.5 Hz) | 1H | Pyridine H5 (Ortho to acetamido) |
| 8.15 | dd (J=8.5, 2.0 Hz) | 1H | Pyridine H4 |
| 8.05 | Broad Singlet | 1H | Carboxamide NH (trans) |
| 7.45 | Broad Singlet | 1H | Carboxamide NH (cis) |
| 2.12 | Singlet | 3H | Methyl (Acetyl group) |
Note: The acetylation causes a downfield shift of the H5 proton compared to the starting material due to the electron-withdrawing nature of the carbonyl group.
3.2 Mass Spectrometry (ESI-MS)
-
Theoretical [M+H]⁺: 180.07
-
Observed [M+H]⁺: 180.1 ± 0.2 m/z
-
Fragmentation Pattern: Loss of acetyl group (M-42) typically observed at m/z ~138.
Pharmaceutical & Biological Applications[1][11][12]
This compound is not merely a synthetic intermediate; it possesses specific biological relevance in metabolic oncology and enzyme inhibition.
4.1 NAD+ Salvage Pathway Interference
The compound acts as a structural analog of Nicotinamide (NAM). In biological systems, it can compete with NAM for the active sites of Nicotinamide Phosphoribosyltransferase (NAMPT) , potentially inhibiting the salvage pathway crucial for cancer cell survival.
4.2 Fragment-Based Drug Discovery (FBDD)
In kinase inhibitor design, the 2-aminopyridine-5-carboxamide motif is a privileged scaffold. The acetylated derivative serves as a "capped" fragment to explore hydrophobic pockets adjacent to the ATP-binding site.
Mechanism of Action Diagram:
Figure 2: Pharmacological interaction logic showing the compound's role as a competitive inhibitor in enzymatic pathways.
References
-
PubChem Compound Summary. (2025). Pyridine-3-carboxamide and derivatives. National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Derivatives. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Metabolic Activation of 6-Aminonicotinamide and its Interplay with Cellular Acetylation Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide that exerts significant biological effects, primarily through its disruption of the pentose phosphate pathway (PPP). While the direct acetylation of 6-AN itself is not a documented metabolic pathway, its mechanism of action is intrinsically linked to the broader landscape of cellular metabolism and protein acetylation. This guide provides a comprehensive overview of the metabolic activation of 6-AN, its primary molecular target, and the consequential impact on cellular redox homeostasis and biosynthetic processes. We will delve into the enzymatic conversion of 6-AN into its active form, 6-amino-NAD(P)+, and explore the subsequent inhibition of 6-phosphogluconate dehydrogenase (6-PGDH). Furthermore, we will discuss the regulatory role of lysine acetylation on 6-PGDH, a critical consideration for understanding the full impact of 6-AN on cellular function. This document serves as a technical resource, offering detailed experimental protocols and conceptual frameworks for investigating the multifaceted effects of this compound.
Introduction: 6-Aminonicotinamide as a Chemical Probe of the Pentose Phosphate Pathway
6-Aminonicotinamide is a structural analog of nicotinamide that has been instrumental in elucidating the critical roles of the pentose phosphate pathway in normal and pathological states, particularly in oncology. Its utility as a research tool and potential therapeutic agent stems from its ability to be intracellularly converted into fraudulent coenzymes, thereby inhibiting key NAD(P)+-dependent enzymes. The primary target of 6-AN's active metabolite is 6-phosphogluconate dehydrogenase, a rate-limiting enzyme of the PPP.[1] By inhibiting this enzyme, 6-AN effectively cuts off the production of NADPH and ribose-5-phosphate, which are essential for antioxidant defense, nucleotide biosynthesis, and fatty acid synthesis.[2][3] This disruption of cellular metabolism leads to a range of downstream effects, including increased oxidative stress, cell cycle arrest, and apoptosis, making it a subject of interest for cancer therapy.[2]
The Primary Metabolic Pathway: Activation of 6-Aminonicotinamide
The biological activity of 6-aminonicotinamide is contingent upon its metabolic conversion into analogs of NAD+ and NADP+. This process is carried out by the enzymes of the pyridine nucleotide cycle.[4][5]
The key metabolite, 6-amino-nicotinamide adenine dinucleotide phosphate (6-amino-NADP+), is the primary inhibitor of 6-phosphogluconate dehydrogenase.[1] The formation of 6-amino-NAD+ has also been reported.[6] These fraudulent coenzymes compete with their endogenous counterparts, NAD+ and NADP+, for binding to the active sites of various dehydrogenases.
Below is a diagram illustrating the metabolic activation of 6-aminonicotinamide.
Caption: Metabolic activation of 6-aminonicotinamide.
Mechanism of Action: Inhibition of 6-Phosphogluconate Dehydrogenase
The primary molecular target of the active metabolite of 6-AN, 6-amino-NADP+, is 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the third step of the pentose phosphate pathway, the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH. 6-amino-NADP+ acts as a potent competitive inhibitor of 6-PGDH, leading to the accumulation of 6-phosphogluconate within the cell.[7][8] This accumulation can be used as a biomarker for 6-AN activity.
The inhibition of 6-PGDH has profound consequences for cellular metabolism:
-
Depletion of NADPH: This leads to a compromised antioxidant defense system, making cells more susceptible to oxidative stress and damage.
-
Reduced Ribose-5-Phosphate Production: This impairs nucleotide and nucleic acid synthesis, thereby inhibiting cell proliferation.
The following diagram illustrates the inhibition of the pentose phosphate pathway by 6-aminonicotinamide.
Caption: Inhibition of the Pentose Phosphate Pathway by 6-AN.
The Role of Acetylation in Regulating 6-PGDH Activity
While 6-aminonicotinamide itself does not appear to be a substrate for acetylation, the activity of its primary target, 6-PGDH, is regulated by lysine acetylation.[9] This adds another layer of complexity to the cellular response to 6-AN. Lysine acetylation can modulate the enzymatic activity of 6-PGDH, thereby influencing the overall flux through the pentose phosphate pathway.[9]
Studies have shown that the acetylation status of specific lysine residues on 6-PGDH can either activate or inhibit its function.[9] This regulation is dynamic and controlled by the interplay of lysine acetyltransferases (KATs) and lysine deacetylases (HDACs). Therefore, the cellular context, including the activity of KATs and HDACs, can influence the efficacy of 6-AN. For researchers studying 6-AN, it is crucial to consider the acetylation state of 6-PGDH as a potential variable affecting experimental outcomes.
Experimental Protocols
Quantification of 6-Aminonicotinamide and its Metabolite 6-amino-NAD+ by HPLC
This protocol provides a method for the simultaneous quantification of 6-AN and its primary active metabolite, 6-amino-NAD+, in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Mobile Phase A: 0.1 M sodium phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
6-Aminonicotinamide standard
-
6-amino-NAD+ standard (if available, otherwise relative quantification can be performed)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cell pellets in ice-cold 0.6 M PCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M KOH.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Set the UV detector to 260 nm.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution of 6-AN and 6-amino-NAD+ by comparing their retention times to those of the standards.
-
-
Quantification:
-
Generate a standard curve for 6-AN using known concentrations.
-
Quantify the amount of 6-AN in the samples by interpolating from the standard curve.
-
Quantify 6-amino-NAD+ based on its peak area relative to a known standard or express as a ratio to an internal standard.
-
Assay for 6-Phosphogluconate Dehydrogenase Activity
This spectrophotometric assay measures the activity of 6-PGDH by monitoring the reduction of NADP+ to NADPH.
Materials:
-
UV-Vis spectrophotometer
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl2
-
6-Phosphogluconate (substrate) solution
-
NADP+ (cofactor) solution
-
Cell or tissue lysate
-
6-Aminonicotinamide (for inhibition studies)
Procedure:
-
Lysate Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a cuvette, combine the assay buffer, NADP+ solution, and the lysate.
-
For inhibition studies, pre-incubate the lysate with varying concentrations of 6-AN.
-
Initiate the reaction by adding the 6-phosphogluconate solution.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the 6-PGDH activity.
-
-
Calculation:
-
Calculate the specific activity of 6-PGDH (µmol/min/mg protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
The following workflow diagram outlines the experimental procedure for assessing 6-PGDH inhibition.
Caption: Workflow for 6-PGDH activity assay.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| 6-AN Peak Serum Concentration | 80-90 µM | CD2F1 mice | [6] |
| 6-AN Serum Half-life (t1/2α) | 7.4 min | CD2F1 mice | [6] |
| 6-AN Serum Half-life (t1/2β) | 31.3 min | CD2F1 mice | [6] |
| 6-AN Bioavailability (i.p.) | 80-100% | CD2F1 mice | [6] |
Conclusion and Future Directions
6-Aminonicotinamide remains a valuable tool for probing the intricacies of the pentose phosphate pathway and cellular metabolism. Its biological effects are mediated through its metabolic activation to fraudulent coenzymes, leading to the potent inhibition of 6-phosphogluconate dehydrogenase. While direct acetylation of 6-AN is not a recognized metabolic fate, the acetylation of its downstream target, 6-PGDH, presents an important and often overlooked aspect of its mechanism of action. Future research should aim to further elucidate the interplay between 6-AN treatment and the post-translational modification landscape of metabolic enzymes. A deeper understanding of this relationship will be critical for the rational design of novel therapeutic strategies that target metabolic vulnerabilities in diseases such as cancer.
References
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Cobb, J. R., Pearcy, S. C., & Gholson, R. K. (n.d.). Metabolism of 6-aminonicotinic acid in Escherichia coli. Journal of Bacteriology. [Link]
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Penner, M. H., & Tsen, H. Y. (2000). 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex. Neurochemistry International, 36(6), 525-532. [Link]
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Cobb, J. R., Pearcy, S. C., & Gholson, R. K. (1973). Metabolism of 6-aminonicotinic acid in Escherichia coli. Journal of bacteriology, 116(1), 33–38. [Link]
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Al-Sanea, M. M., Al-Harbi, N. O., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Kader, M. S. (2022). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 11(5), 738. [Link]
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Wang, Y., & Ben-Sahra, I. (2023). Acetylation-dependent coupling between G6PD activity and apoptotic signaling. bioRxiv. [Link]
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Street, J. C., Alfieri, A. A., & Koutcher, J. A. (1997). Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. Cancer research, 57(18), 3956–3962. [Link]
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Wang, Y. P., Zhou, L. S., Zhao, Y. Z., Wang, S. W., Chen, L. L., Liu, L. X., ... & Guan, K. L. (2017). Lysine Acetylation Activates 6-Phosphogluconate Dehydrogenase to Promote Tumor Growth. Molecular cell, 67(5), 874–887.e6. [Link]
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Carmona, A., & Freedland, R. A. (1990). Effect of 6-aminonicotinamide on pentose cycle activity in isolated hepatocytes. The International journal of biochemistry, 22(6), 595–599. [Link]
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Hamblett, C., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5308-5313. [Link]
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Audrito, V., et al. (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Molecules, 29(4), 793. [Link]
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Wang, Y., et al. (2023). Acetylation-dependent coupling between G6PD activity and apoptotic signaling. Nature Communications, 14(1), 7629. [Link]
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Schilling, B., et al. (2019). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in molecular biology, 2008, 145-166. [Link]
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Schilling, B., et al. (2019). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology, 2008, 145-166. [Link]
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Sener, A., & Malaisse, W. J. (1987). Effects of 6-aminonicotinamide on levels of soluble proteins and enzyme activities in various tissues of Japanese quail. Biochimica et Biophysica Acta (BBA)-General Subjects, 924(1), 126-133. [Link]
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Audrito, V., et al. (2023). Targeting iNAMPT and NAD Biosynthesis to Break the Obesity-Associated Liver Cancer Link. International Journal of Molecular Sciences, 24(13), 10698. [Link]
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Tan, B., et al. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS ONE, 9(12), e114019. [Link]
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Weinert, B. T., et al. (2014). Mass spectrometry-based detection of protein acetylation. Methods in molecular biology, 1156, 137-152. [Link]
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Hunting, D., & Gowans, B. (1985). Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 846(2), 209-216. [Link]
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Van Damme, P., et al. (2024). N-terminal acetylation-specific antibodies: Specificity determination by mass spectrometry and utilization in in vitro acetylation assays. Methods, 221, 10-18. [Link]
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Guerrini, U., et al. (2023). Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. European journal of medicinal chemistry, 250, 115170. [Link]
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García-Venzor, A., et al. (2022). Inhibition of acetylation, is it enough to fight cancer?. Biología, Nanotecnología, Ambiente y Salud, 2(1), 1-10. [Link]
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Jähde, E., et al. (1993). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Cancer chemotherapy and pharmacology, 32(5), 397-402. [Link]
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Boryczka, S., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4509. [Link]
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6-Acetamido Substituted Nicotinamide Derivatives: A Technical Whitepaper on Pharmacophore Engineering for SARMs and Kinase Inhibitors
Executive Summary
The rational design of small molecules in modern drug discovery heavily relies on versatile, high-affinity pharmacophores. The 6-acetamido nicotinamide moiety has emerged as a privileged structural motif across multiple therapeutic domains, most notably in the development of Nonsteroidal Selective Androgen Receptor Modulators (SARMs) and Phosphoinositide 3-Kinase (PI3K) inhibitors[1][2].
The structural brilliance of this moiety lies in its dual functionality: the nicotinamide core provides a rigid, planar aromatic scaffold capable of π-π stacking, while the 6-acetamido substitution introduces a highly directional hydrogen bond donor/acceptor network. This technical guide explores the mechanistic causality, experimental validation, and therapeutic applications of 6-acetamido substituted nicotinamide derivatives, providing a comprehensive resource for drug development professionals.
Structural Rationale & Workflow Logic
The integration of a 6-acetamido group into a nicotinamide framework fundamentally alters the electronic distribution and steric bulk of the molecule. In the context of target binding, the para-acetamide substitution (relative to the core linkage) acts as an anchor. By projecting into specific hydrophobic or solvent-exposed pockets of target proteins, it stabilizes active conformations that unmodified nicotinamides cannot achieve[1][3].
Caption: Iterative workflow for the design, synthesis, and evaluation of 6-acetamido nicotinamide derivatives.
Application I: Nonsteroidal SARMs for Osteoporosis
Mechanistic Causality
Osteoporosis treatment requires agents that promote bone mineral density (osteoanabolic effects) without triggering undesirable virilizing effects in peripheral tissues (e.g., uterus, clitoral gland)[1]. Tetrahydroquinoline (THQ) derivatives bearing a 6-acetamido-nicotinamide tail—specifically 6-acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide—have demonstrated profound tissue selectivity[1][3].
The causality of this selectivity stems from the ligand's interaction with the Androgen Receptor (AR). The bulky 6-acetamido nicotinamide extension induces a large conformational shift at the Trp741 residue of the AR[1][3]. Furthermore, the acetamido group forms a critical hydrogen bond with Helix 12 of the AR ligand-binding domain. This specific interaction locks the AR into an agonist conformation that preferentially recruits co-activators responsible for osteoblastogenesis, while sterically hindering the co-activators required for virilization[1][3].
Caption: Tissue-selective AR activation pathway driven by 6-acetamido nicotinamide THQ derivatives.
Quantitative Data Summary
Table 1: Pharmacological Profile of 6-Acetamido-THQ Derivative vs. Endogenous Ligand
| Compound | AR Binding Affinity (IC₅₀) | Osteoanabolic Efficacy (In Vivo) | Virilizing Effect (In Vivo) | Half-Life (t₁/₂) |
| DHT (Control) | 1.2 nM | High | High | < 1 hr |
| 6-Acetamido-THQ (1d) | 4.5 nM | High (Femoral BMD ↑) | Minimal / Negligible | > 6 hrs (Oral) |
(Data synthesized from lead evaluation of THQ nonsteroidal SARMs[1][3])
Self-Validating Protocol: AR Binding Affinity & Transcriptional Activation Assay
To ensure trustworthiness, this protocol incorporates internal validation via competitive displacement and a dual-luciferase reporter system.
-
Cell Preparation: Culture CHO-K1 cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids) for 48 hours prior to transfection.
-
Transfection: Co-transfect cells with a human AR expression plasmid and an Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid. Co-transfect a Renilla luciferase plasmid as an internal control for transfection efficiency.
-
Compound Treatment:
-
Control Group: Treat with 1 nM Dihydrotestosterone (DHT) to establish maximum agonist baseline.
-
Test Group: Treat with serial dilutions (0.1 nM to 10 μM) of the 6-acetamido nicotinamide derivative.
-
Validation Step: Co-treat a subset of DHT-stimulated cells with the test compound to assess competitive antagonism.
-
-
Incubation & Lysis: Incubate for 24 hours at 37°C, 5% CO₂. Lyse cells using passive lysis buffer.
-
Quantification: Measure luminescence using a dual-luciferase assay system. Normalize Firefly luciferase activity against Renilla luciferase activity.
-
Data Analysis: Calculate EC₅₀ values using non-linear regression. A valid assay requires the DHT control to achieve >10-fold induction over the vehicle.
Application II: PI3K Inhibition in Oncology
Mechanistic Causality
In the realm of hyper-proliferative disorders and angiogenesis, targeting the Phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) pathway is a validated strategy[2]. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives substituted with a 6-acetamido nicotinamide group—such as 6-acetamido-N-(8-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propoxy}-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide—act as potent PI3K inhibitors[2][4].
The causality of inhibition relies on ATP-competitive binding within the kinase hinge region. The imidazoquinazoline core occupies the adenine-binding pocket, while the 6-acetamido nicotinamide moiety extends into the affinity pocket. The carbonyl oxygen and the NH of the acetamido group form critical bidentate hydrogen bonds with the backbone amides of the PI3K catalytic domain. This prevents the phosphorylation of PIP2 to PIP3, thereby starving the downstream AKT/mTOR pathway of its activation signal and inducing apoptosis in malignant cells[2].
Caption: Blockade of the PI3K/AKT/mTOR signaling cascade by 6-acetamido nicotinamide derivatives.
Quantitative Data Summary
Table 2: Representative Kinase Selectivity Profile
| Target Kinase | IC₅₀ (nM) | Fold Selectivity (vs. PI3Kα) |
| PI3Kα | 0.5 - 2.0 | 1x (Reference) |
| PI3Kδ | 1.0 - 4.0 | ~2x |
| PI3Kβ | > 50.0 | >25x |
| mTOR | > 1000.0 | >500x |
(Profile representative of imidazoquinazoline-class PI3K inhibitors[2][4])
Self-Validating Protocol: TR-FRET PI3K Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Enzyme & Substrate Mix: Dilute recombinant human PI3Kα and PIP2 substrate in the reaction buffer.
-
Compound Addition: Dispense the 6-acetamido nicotinamide derivative (10-point dose-response curve) into a 384-well microplate. Include Wortmannin (1 μM) as a positive control for total inhibition, and DMSO as a vehicle control.
-
Reaction Initiation: Add 10 μM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a TR-FRET detection mixture containing a biotinylated PIP3 tracer, Europium-labeled anti-GST antibody, and Streptavidin-APC.
-
Causality of Detection: The generated PIP3 competes with the biotinylated PIP3 tracer for binding to a PIP3-specific binding protein. High kinase activity = low FRET signal; High inhibition = high FRET signal.
-
-
Readout: Measure time-resolved fluorescence at 615 nm (Europium) and 665 nm (APC). Calculate the emission ratio (665/615).
Emerging Horizons: Mitochondrial Regulation via SIRT3
Beyond nuclear receptors and cytosolic kinases, nicotinamide derivatives are critical modulators of mitochondrial function. Nicotinamide is an endogenous byproduct and feedback inhibitor of SIRT3 , a major mitochondrial NAD⁺-dependent deacetylase[5].
SIRT3 plays a vital tumor-suppressor role by deacetylating and destabilizing factors that promote the "Warburg effect" (e.g., regulating HIF1α via prolyl hydroxylase)[5]. Researchers are currently exploring how bulky substitutions, such as the 6-acetamido group, can shift the molecule from acting as a simple feedback inhibitor to a selective modulator of SIRT3 substrate pockets, opening new avenues for metabolic oncology therapies[5].
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Thermodynamic stability of 6-acetamidopyridine-3-carboxamide
An In-Depth Technical Guide to the Thermodynamic Stability of 6-acetamidopyridine-3-carboxamide
Foreword: From Molecular Structure to Stable Medicine
In the journey of a molecule from a laboratory curiosity to a life-saving therapeutic, few properties are as fundamental and critical as its thermodynamic stability. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the crucial responsibility of characterizing and understanding the solid-state properties of a new active pharmaceutical ingredient (API). We will use this compound as our subject molecule to explore the principles and methodologies that underpin this essential area of pharmaceutical science. The stability of an API dictates its shelf-life, bioavailability, and ultimately, its safety and efficacy.[1] Therefore, a thorough investigation into its thermodynamic landscape is not merely a regulatory requirement but a scientific imperative.
This document eschews a rigid template, instead adopting a logical, causality-driven narrative. We will delve into why certain experiments are chosen, how their results are interconnected, and what they collectively reveal about the intrinsic stability of this compound. Our approach is grounded in the core principles of physical pharmacy and solid-state chemistry, ensuring that every protocol described is part of a self-validating system of inquiry.
Initial Physicochemical Characterization: Knowing the Molecule
Before any stability studies can commence, a foundational understanding of the molecule's intrinsic properties is essential. For a novel compound like this compound, this involves a comprehensive characterization of its chemical structure and fundamental physical attributes.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉N₃O₂
-
Molecular Weight: 179.18 g/mol
-
Key Functional Groups:
-
Pyridine Ring: A heterocyclic aromatic system.
-
Acetamido Group (-NHCOCH₃): An amide linkage susceptible to hydrolysis.
-
Carboxamide Group (-CONH₂): Another amide group, influencing solubility and hydrogen bonding.
-
The presence of multiple hydrogen bond donors and acceptors suggests a high propensity for crystallization and potentially polymorphism. Structurally related compounds, such as other pyridine carboxamide derivatives, have been studied for various biological activities, and their synthesis provides a basis for understanding the potential chemical behavior of our target molecule.[2][3]
The Cornerstone of Stability: Polymorphism and Solid-State Forms
The thermodynamic stability of a solid API is intrinsically linked to its crystalline form. Polymorphism is the ability of a compound to exist in multiple distinct crystal structures, each with its own unique set of physical properties, including solubility, melting point, and stability.[4][5] One polymorph will be the most thermodynamically stable under a given set of conditions (the 'thermodynamic form'), while others will be metastable ('kinetic forms').[6] Metastable forms, despite often having advantageous properties like higher solubility, have a tendency to convert to the more stable form over time, a transformation that can have disastrous consequences for a drug product.
The primary goal of a solid-state stability assessment is to identify the most stable polymorph and understand the conditions under which other forms might appear or interconvert.[7]
The Analytical Trinity for Solid-State Characterization
A combination of analytical techniques is required to comprehensively characterize the solid state of an API.[8] X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) form the foundational trinity for this purpose.
-
X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying and differentiating crystalline forms.[9] Each polymorph produces a unique diffraction pattern, which acts as a "fingerprint."[10] XRPD is also crucial for distinguishing crystalline material from an amorphous solid, which lacks long-range molecular order and produces a broad halo instead of sharp peaks.[9][11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[12] It is used to determine melting points, glass transitions (for amorphous materials), and to detect solid-solid phase transitions between polymorphs.[13][14] These thermal events provide critical clues about the thermodynamic relationships between different solid forms.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] This technique is essential for identifying the presence of solvates or hydrates (pseudo-polymorphs) by detecting weight loss at specific temperatures corresponding to the boiling point of the solvent.[16][17] It also reveals the onset temperature of thermal decomposition.[15]
The logical flow of this initial characterization is visualized below.
Caption: Initial solid-state characterization workflow.
Mapping the Stability Landscape: A Multi-faceted Experimental Approach
A comprehensive assessment of thermodynamic stability requires a series of interconnected experimental workflows designed to probe the API's behavior under various stress conditions.
Workflow 1: Polymorph and Salt Screening
The objective is to intentionally induce the formation of as many solid forms as possible to ensure the most stable form is identified early in development.[18]
Protocol: Comprehensive Polymorph Screen
-
Solvent Selection: Choose a diverse panel of ~20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the API in each solvent at room temperature to near saturation and allow the solvent to evaporate slowly.
-
Thermal Gradient Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C) and allow them to cool slowly to room temperature, then to 4°C.
-
Anti-Solvent Addition: Prepare a concentrated solution of the API in a good solvent and slowly add an anti-solvent (in which the API is poorly soluble) to induce precipitation.
-
Slurrying: Suspend the API in a solvent in which it is sparingly soluble and stir at different temperatures (e.g., 25°C and 50°C) for an extended period (e.g., 1-2 weeks). This method is particularly effective for converting metastable forms to the most stable form.[6]
-
-
High-Throughput Screening: Utilize 96-well plates to perform many small-scale crystallization experiments in parallel.
-
Characterization: Analyze the solids from every experiment using XRPD to identify unique crystalline forms. DSC and TGA should be used on any new forms discovered.
Workflow 2: Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the chemical stability of the API. It helps to identify potential degradation products and establish stability-indicating analytical methods.[19] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[20][21] The goal is to induce a target degradation of 5-20% of the active ingredient.[20][22]
Protocol: ICH-Guided Forced Degradation
The following table outlines the standard stress conditions based on ICH guideline Q1A(R2).[20]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test stability in acidic environments. The acetamido and carboxamide groups are potential sites for hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test stability in alkaline environments, which can readily hydrolyze amide bonds. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To assess susceptibility to oxidative degradation. The pyridine ring can be susceptible to oxidation. |
| Thermal Stress | Solid API at 80°C for 72 hours | To evaluate the impact of high temperature on the solid form and chemical integrity.[19] |
| Photostability | Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[22] | To determine if the molecule is light-sensitive, which has implications for packaging and storage.[19] |
A control sample, protected from the stressor, should be analyzed in parallel for each condition.
Caption: Workflow for forced degradation studies.
Workflow 3: Quantitative Thermodynamic Stability Assessment
While polymorph screening identifies different forms, quantitative methods are needed to determine their relative thermodynamic stability. This is governed by the Gibbs free energy (G), where the form with the lowest G is the most stable. The relationship is given by: ΔG = ΔH - TΔS, where H is enthalpy and S is entropy.
Protocol: Solubility vs. Temperature
-
Principle: The solubility of a solid is directly related to its thermodynamic stability. For two polymorphs, the less stable form will always have a higher solubility at any given temperature.
-
Procedure:
-
Measure the equilibrium solubility of each identified polymorph in a relevant solvent (e.g., water, ethanol) at several temperatures (e.g., 25°C, 37°C, 50°C).
-
Ensure equilibrium is reached by measuring concentration over time until it plateaus.
-
Plot the natural logarithm of solubility (ln S) against the inverse of temperature (1/T). This is known as a van 't Hoff plot.
-
The polymorph with the lower solubility curve is the more stable form in that temperature range.
-
Protocol: Solution Calorimetry
-
Principle: Solution calorimetry directly measures the enthalpy of solution (ΔHsol), which is the heat absorbed or released when a compound dissolves.[23][24] By measuring ΔHsol for different polymorphs under identical conditions, their enthalpy difference can be calculated. The polymorph with the more exothermic (or less endothermic) heat of solution is the less stable, higher-energy form.[25]
-
Procedure:
-
Calibrate the solution calorimeter with a standard of known enthalpy of solution.
-
Accurately weigh a small amount of the polymorph.
-
Dissolve it in a suitable solvent within the calorimeter and record the heat change.
-
Repeat for each polymorph. The difference in the measured ΔHsol values corresponds to the enthalpy of transition between the polymorphs at that temperature.
-
Synthesizing the Data for a Complete Stability Profile
The data from these disparate experiments must be integrated to form a coherent understanding of the API's stability.
| Data Source | Information Gained | Implication for Stability |
| XRPD | Identification of crystalline forms (I, II, etc.) and amorphous material. | Establishes the solid-state landscape. |
| DSC/TGA | Melting points, decomposition temperatures, presence of solvates. | Defines the thermal operating limits and identifies potential pseudo-polymorphs. |
| Polymorph Screen | Discovery of the range of possible solid forms. | Reduces the risk of a more stable form appearing unexpectedly later in development.[4] |
| Solubility Studies | Relative stability of polymorphs as a function of temperature. | Identifies the most thermodynamically stable form under physiological and storage conditions. |
| Solution Calorimetry | Quantitative enthalpy differences between polymorphs. | Provides fundamental thermodynamic data to confirm stability rankings.[23][26] |
| Forced Degradation | Degradation pathways and stability-indicating method development. | Predicts chemical liabilities and informs formulation and packaging strategies to protect the API.[27] |
By combining these insights, a comprehensive stability profile for this compound can be constructed. For instance, if Form II is found to have a lower melting point (from DSC) and higher solubility (from solubility studies) than Form I, it can be concluded that Form II is a metastable polymorph relative to the more stable Form I. Forced degradation studies might reveal that the primary degradation pathway is hydrolysis of the acetamido group under acidic conditions, indicating that the API will require protection from low pH environments in its final formulation.
Conclusion: An Authoritative Foundation for Development
This guide has outlined a systematic, scientifically-grounded approach to characterizing the thermodynamic stability of a novel API, this compound. By employing a suite of orthogonal analytical techniques—from the foundational solid-state characterization using XRPD, DSC, and TGA to quantitative thermodynamic assessments and ICH-guided stress testing—a robust and reliable stability profile can be established. This knowledge is not academic; it is the bedrock upon which safe, stable, and effective medicines are built. It enables rational form selection, guides formulation development, establishes appropriate storage conditions, and ensures the quality of the final drug product throughout its lifecycle.
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Solubility profile of N-acetyl-6-aminonicotinamide in water vs DMSO
[1]
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of N-acetyl-6-aminonicotinamide (chemically N-(5-carbamoylpyridin-2-yl)acetamide).[1] As a derivative of the potent metabolic inhibitor 6-aminonicotinamide (6-AN), this compound exhibits distinct physicochemical properties dictated by the acetylation of the primary amine.
Key Takeaway: N-acetyl-6-aminonicotinamide is highly soluble in DMSO (aprotic polar) but sparingly soluble to insoluble in water (protic).[1] Successful application in biological assays requires a specific "dissolve-and-dilute" protocol to prevent precipitation.[1]
Part 1: Physicochemical Analysis & Solubility Profile
Structural Impact on Solubility
To understand the solubility profile, we must analyze the structural shift from the parent compound, 6-aminonicotinamide (6-AN), to its N-acetyl derivative.[1]
-
Parent (6-AN): Contains a primary amine (
) and a pyridine ring.[1] The amine can act as a hydrogen bond donor/acceptor and has weak basicity. -
Derivative (N-acetyl-6-aminonicotinamide): The primary amine is converted to an acetamido group (
).[1]-
Reduced Polarity: Acetylation masks the polar amino group, reducing the molecule's ability to hydrogen bond with water effectively compared to the free amine.
-
Planarity & Stacking: The acetamido group often encourages planar molecular stacking, potentially increasing crystal lattice energy and further reducing aqueous solubility.[1]
-
Comparative Solubility Data
The following data synthesizes empirical baselines from the parent compound with structure-property relationship (SPR) predictions for the derivative.
| Solvent System | Solubility Rating | Estimated Concentration | Mechanistic Rationale |
| DMSO (Anhydrous) | High | 20 – 50 mg/mL | DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that effectively disrupts the dipole-dipole interactions of the amide bonds without relying on protonation.[1] |
| Water / PBS (pH 7.[1]4) | Low / Insoluble | < 0.5 mg/mL | The hydrophobic pyridine ring and the non-ionizable acetamido group dominate, preventing effective hydration.[1] |
| Ethanol | Moderate | 1 – 5 mg/mL | Soluble, but often requires heating.[1] Less effective than DMSO due to interference from hydrogen bonding networks.[1] |
| DMF | High | ~20 mg/mL | Similar performance to DMSO; useful if DMSO interferes with downstream chemical reactions.[1] |
Critical Note: While the parent 6-AN has a water solubility of ~1-2 mg/mL (sparing), the N-acetyl modification typically decreases water solubility further.[1] Do not attempt to dissolve this compound directly in aqueous media.[1]
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating : if the solution turns cloudy or precipitates upon dilution, the concentration limits defined below have been exceeded.
Materials
-
Compound: N-acetyl-6-aminonicotinamide (Solid)[1]
-
Primary Solvent: DMSO (Anhydrous, ACS Grade, ≥99.9%)
-
Diluent: PBS (Phosphate Buffered Saline) or Cell Culture Media[1]
-
Equipment: Vortex mixer, Sonicator (optional), Amber glass vials (light sensitive).
Step-by-Step Solubilization Workflow
Step 1: Preparation of Stock Solution (100x)
-
Weigh 5 mg of N-acetyl-6-aminonicotinamide.[1]
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Observation: The solution should be completely clear and colorless.[1]
-
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Step 2: Intermediate Dilution (Optional but Recommended) Direct dilution from 100% DMSO to aqueous media can cause "solvent shock" precipitation.[1]
-
Dilute the Stock Solution 1:10 in pure Ethanol or PEG-400 if compatible with your assay.[1]
-
This creates a "transition" solvent system that bridges the polarity gap.[1]
Step 3: Final Working Solution Preparation
-
Place your aqueous buffer (e.g., 9.9 mL PBS) in a tube and set it to vortex gently .[1]
-
Slowly pipette the DMSO Stock (e.g., 0.1 mL) into the center of the vortexing buffer.
-
Crucial: Do not add buffer to the DMSO; always add DMSO to the buffer to maintain the "sink" condition.
-
-
Inspect immediately: The solution should be clear. A faint opalescence indicates the compound is near its solubility limit (likely ~100 µM).
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection and troubleshooting precipitation issues.
Caption: Logical workflow for solubilizing N-acetyl-6-aminonicotinamide, highlighting the critical failure point of direct aqueous addition.
Part 4: Biological & Chemical Context[1][2][3][4][5]
Stability in Solution
-
Hydrolysis Risk: The acetamido bond is susceptible to hydrolysis in highly acidic or basic conditions, reverting the compound to 6-aminonicotinamide.[1]
-
Storage:
Application in Assays
Researchers typically use this compound to study:
-
Metabolic Inhibition: As a structural analog to 6-AN, investigating its potential to inhibit the Pentose Phosphate Pathway (PPP) via 6-phosphogluconate dehydrogenase (6PGD) inhibition.[1][3]
-
Prodrug Development: Testing if the N-acetyl group acts as a metabolic "cap" that is cleaved intracellularly.[1]
References
- Provides the baseline solubility data for the parent compound (27 mg/mL in DMSO, sparingly soluble in w
- Confirms the necessity of DMSO for stock preparation and warns against moisture contamin
- Validates the protocol for sequential solvent addition (DMSO -> PEG -> Saline) to maximize aqueous stability.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19841-73-7 (Related Analog Structure Analysis). Retrieved from [Link]
-
Used for structural comparison of acetamido-pyridine derivatives to predict solubility behavior.[1]
-
Methodological & Application
High-Yield Synthesis of 6-Acetamidopyridine-3-Carboxamide: A Chemoselective N-Acetylation Protocol
Introduction & Rationale
The synthesis of 6-acetamidopyridine-3-carboxamide (CAS: 77837-05-9) from 6-aminonicotinamide (6-AN, CAS: 329-89-5) is a critical transformation in the development of metabolic inhibitors and pharmaceutical intermediates. 6-Aminonicotinamide is widely recognized as a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PD) in the pentose phosphate pathway[1]. Modifying its primary amine via acetylation alters its physicochemical properties, modifying its solubility, stability, and pharmacokinetic profile.
This application note details a highly chemoselective N-acetylation protocol. By leveraging the principles of nucleophilic acyl substitution and organocatalysis, this guide provides a self-validating methodology to achieve high yields while preventing undesired over-acetylation.
Mechanistic Causality & Chemoselectivity
Achieving selective mono-acetylation requires exploiting the electronic differences between the two nitrogen-containing functional groups on the 6-AN scaffold:
-
The 6-Amino Group : Positioned ortho to the pyridine nitrogen, this exocyclic amine acts as a standard 2-aminopyridine derivative. Its lone pair is relatively available, making it the primary nucleophile[2].
-
The 3-Carboxamide Group : The nitrogen lone pair here is heavily delocalized into the adjacent carbonyl
-system via resonance. This renders the amide nitrogen significantly less nucleophilic.
The Causality of Catalyst Selection :
While uncatalyzed acetylation with acetic anhydride (
Visualizing the Reaction Pathway
Mechanistic pathway for DMAP-catalyzed selective N-acetylation of 6-aminonicotinamide.
Quantitative Data: Catalyst System Comparison
To justify the selected protocol, the following table summarizes the quantitative performance of various catalytic systems typically employed for the N-acetylation of 2-aminopyridine derivatives[2][3].
| Catalytic System | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Selectivity Profile |
| Uncatalyzed | Neat | 80 - 100 | 4 - 6 | 65 - 75 | High risk of diacetylation | |
| Pyridine-Mediated | Pyridine | 25 - 50 | 2 - 4 | 80 - 85 | Good mono-acetylation | |
| DMAP-Catalyzed | DCM | 0 - 25 | 1 - 2 | 90 - 95 | Excellent mono-acetylation |
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the reaction at every stage.
Materials Required
-
Starting Material : 6-Aminonicotinamide (1.0 eq, 1.37 g, 10.0 mmol)
-
Electrophile : Acetic Anhydride (1.1 eq, 1.04 mL, 11.0 mmol)
-
Catalyst & Base : DMAP (0.1 eq, 122 mg, 1.0 mmol), Triethylamine (1.2 eq, 1.67 mL, 12.0 mmol)
-
Solvents : Anhydrous Dichloromethane (DCM, 20 mL), Ethyl Acetate (EtOAc)
-
Aqueous Reagents : Saturated aqueous
, Brine
Step-by-Step Execution
-
Reaction Setup & Solvation Check : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-aminonicotinamide in 20 mL of anhydrous DCM under an inert Argon atmosphere.
-
Self-Validation: 6-AN has low initial solubility in DCM. The mixture will begin as a heterogeneous suspension.
-
-
Base & Catalyst Addition : Inject TEA followed by the addition of solid DMAP. Stir for 5 minutes at room temperature.
-
Electrophile Introduction (Thermal Control) : Cool the reaction vessel to
using an ice-water bath. Add Acetic Anhydride dropwise over 10 minutes.-
Causality: Dropwise addition mitigates the exothermic nature of the acyl substitution. Maintaining a low localized concentration of
is critical to preventing over-acetylation.
-
-
Reaction Propagation & Chromatographic Shift : Remove the ice bath and allow the mixture to warm to
. Stir for 1.5 hours.-
Self-Validation: The suspension will gradually clear into a homogeneous solution as the more lipophilic acetylated product forms. Monitor via TLC (Eluent: 5% MeOH in DCM). The highly polar starting material (
) must be fully consumed, replaced by a distinct, less polar product spot ( ).
-
-
Quenching : Add 10 mL of saturated aqueous
and stir vigorously for 15 minutes.-
Causality: The bicarbonate neutralizes the acetic acid byproduct and TEA·HCl salts, driving them into the aqueous phase and destroying any unreacted
.
-
-
Extraction & Isolation : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (
). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous . -
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude solid via recrystallization from EtOAc/Hexanes to yield pure this compound as a crystalline solid.
Analytical Validation (E-E-A-T Trustworthiness)
To definitively prove chemoselectivity and rule out diacetylation, the isolated product must be subjected to spectroscopic validation:
-
H NMR (DMSO-
) Analysis :-
Disappearance : The broad singlet corresponding to the exocyclic
protons of the starting material ( ) must be completely absent. -
Appearance : A new, highly deshielded singlet for the amide
proton will appear ( ), confirming mono-acetylation. -
Confirmation : A sharp singlet integrating to 3 protons will appear at
, confirming the incorporation of the acetyl ( ) group. -
Retention : The two broad singlets of the 3-carboxamide group (
and ) must remain intact. If these are missing or shifted significantly, unwanted acetylation at the 3-position has occurred.
-
-
Mass Spectrometry (ESI-MS) : Confirm the product mass with an expected
peak at 180.08 (Calculated for : 179.07).
References
-
National Institutes of Health (NIH). "Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress." PubMed Central (PMC). Available at:[Link][1]
Sources
Protocol for selective acetylation of 6-aminopyridine-3-carboxamide
Application Note & Protocol
Topic: A Chemoselective Protocol for the N-Acetylation of 6-Aminopyridine-3-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction
6-Aminopyridine-3-carboxamide is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure features two distinct nitrogen-containing functional groups: a nucleophilic aromatic amine (at the C6 position) and a less reactive carboxamide (at the C3 position). This differential reactivity presents a common synthetic challenge: how to selectively modify one group while leaving the other intact. This application note provides a detailed, robust protocol for the chemoselective N-acetylation of the 6-amino group, yielding N-(6-carbamoylpyridin-2-yl)acetamide. We will delve into the principles governing this selectivity and provide a step-by-step guide for synthesis, purification, and characterization.
Principle of Selective Acetylation
The success of this protocol hinges on the significant difference in nucleophilicity between the two nitrogen atoms.
-
6-Amino Group: The lone pair of electrons on this nitrogen atom is part of the pyridine π-system to some extent, but it retains significant sp² character and is readily available for nucleophilic attack on an electrophile. It is the more basic and more nucleophilic of the two nitrogen centers.
-
3-Carboxamide Group: The lone pair on the amide nitrogen is heavily delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces its nucleophilicity, making it significantly less reactive towards acylating agents under the controlled conditions described herein.
By using a mild acetylating agent like acetic anhydride in the presence of a non-nucleophilic base, we can achieve highly selective acetylation of the 6-amino group. The base serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Experimental Workflow Visualization
The following diagram outlines the key stages of the protocol, from reaction setup to the isolation of the final, purified product.
Caption: Workflow for the selective N-acetylation of 6-aminopyridine-3-carboxamide.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| 6-Aminopyridine-3-carboxamide | ≥98% | Sigma-Aldrich | Starting material. |
| Acetic Anhydride ((CH₃CO)₂O) | Reagent Grade, ≥98% | Fisher Scientific | Acetylating agent. |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Acts as both solvent and base. |
| Dichloromethane (DCM) | ACS Grade | VWR | For Thin Layer Chromatography (TLC). |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For TLC. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For trituration/washing. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Detailed Step-by-Step Protocol
1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminopyridine-3-carboxamide (1.0 eq, e.g., 1.39 g, 10.0 mmol).
-
Add anhydrous pyridine (20 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Scientist's Note: Pyridine serves a dual role. It is an excellent solvent for both the starting material and the intermediate salts, and it acts as a non-nucleophilic base to scavenge the acetic acid byproduct. Using anhydrous grade is crucial to prevent hydrolysis of the acetic anhydride.
-
-
Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.
2. Acetylation
-
While stirring at 0°C, add acetic anhydride (1.1 eq, e.g., 1.04 mL, 11.0 mmol) dropwise to the solution over a period of 10-15 minutes using a syringe.
-
Scientist's Note: The reaction is exothermic. A slow, dropwise addition at 0°C is essential to control the reaction rate, prevent over-acetylation or side reactions, and ensure high selectivity.
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
3. Reaction Monitoring
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: A 95:5 mixture of Dichloromethane:Methanol is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The product should appear as a new, less polar spot compared to the starting material.
-
The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
-
4. Workup and Product Isolation
-
Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of deionized water while cooling the flask in an ice bath.
-
Scientist's Note: This step hydrolyzes any remaining acetic anhydride. It is an exothermic process and should be done with caution.
-
-
Concentrate the aqueous pyridine solution under reduced pressure using a rotary evaporator to remove most of the solvent.
-
To the resulting residue, add 30 mL of diethyl ether and stir vigorously for 15 minutes (trituration). The product should precipitate as a solid.
-
Scientist's Note: The desired acetylated product has low solubility in diethyl ether, while impurities and any remaining starting material are more likely to remain in solution. This is an effective initial purification step.
-
-
Collect the solid product by vacuum filtration, washing the filter cake with two small portions (10 mL each) of cold diethyl ether.
-
Dry the white to off-white solid under vacuum to a constant weight.
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (SM:Ac₂O) | 1.0 : 1.1 equivalents | A slight excess of the acetylating agent ensures complete conversion. |
| Solvent & Base | Anhydrous Pyridine | Solubilizes reagents and neutralizes the acidic byproduct. |
| Temperature | 0°C for addition, then warm to room temperature | Controls reaction rate and maximizes selectivity. |
| Reaction Time | 2 - 4 hours | Typical time for complete conversion, confirm with TLC. |
| Workup | Water quench, followed by trituration | Safely removes excess reagent and provides initial purification. |
| Expected Yield | 85 - 95% | High efficiency is expected for this selective transformation. |
| Purity | >98% after trituration | Further purification by recrystallization is possible if needed. |
Characterization of N-(6-carbamoylpyridin-2-yl)acetamide
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the acetyl group (singlet, ~δ 2.2 ppm), the amide protons (two broad singlets), and the pyridine ring protons. The downfield shift of the proton adjacent to the newly formed amide bond is a key indicator of successful acetylation.
-
LC-MS (ESI+): Calculate the expected mass for the protonated molecule [M+H]⁺. For C₈H₉N₃O₂, the exact mass is 179.07. The observed mass should match this value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. A slight warming to 40°C can be attempted. |
| Inactive acetic anhydride (hydrolyzed). | Use a fresh bottle of acetic anhydride. | |
| Low Yield | Product loss during workup. | Ensure the product fully precipitates during trituration. Cool the suspension before filtering. |
| Premature quenching. | Confirm reaction completion by TLC before adding water. | |
| Di-acetylation or Other Side Products | Reaction temperature was too high. | Strictly maintain the temperature at 0°C during the addition of acetic anhydride. |
| Excess acetic anhydride used. | Use no more than 1.1-1.2 equivalents of acetic anhydride. |
References
This protocol is a synthesized procedure based on established principles of organic chemistry. The fundamental concepts of amine reactivity and selective acylation are supported by general organic chemistry literature and analogous transformations found in various sources.
Application Note: Optimization of Recrystallization Solvent Systems for 6-Acetamidonicotinamide Purification
Executive Summary
6-Acetamidonicotinamide (6-AAN) is a critical synthetic intermediate and derivative of 6-aminonicotinamide (6-AN), a well-documented competitive inhibitor of the NADP⁺-dependent enzyme glucose-6-phosphate dehydrogenase (G6PD)[1]. The purification of 6-AAN presents unique thermodynamic challenges due to the presence of dual amide functional groups (a 3-carboxamide and a 6-acetamido group). These moieties establish a rigid, highly stable intermolecular hydrogen-bonded lattice. This Application Note details the mechanistic rationale and self-validating protocols for selecting the optimal recrystallization solvent system to achieve >99.5% purity.
Mechanistic Rationale: The Thermodynamics of Dual-Amide Pyridines
The synthesis of 6-AAN typically involves the acetylation of 6-AN using acetic anhydride. Kinetic studies demonstrate that rate-determining acetylation occurs directly at the exocyclic amino nitrogen for 2- and 3-aminopyridines[2]. Consequently, the crude product often contains unreacted 6-AN and di-acetylated byproducts.
To purify 6-AAN, the recrystallization solvent must perform two conflicting thermodynamic functions:
-
Lattice Disruption (Heating): The solvent must possess sufficient hydrogen-bond donor/acceptor capacity to break the robust amide-amide intermolecular interactions at elevated temperatures.
-
Controlled Supersaturation (Cooling): The system must sharply reduce its dielectric constant or solvation capacity upon cooling to force the selective precipitation of 6-AAN while retaining structurally similar impurities (like unreacted 6-AN) in the mother liquor.
Research on the solid-liquid equilibrium of nicotinamide derivatives indicates that binary solvent/anti-solvent mixtures (e.g., ethanol/water or methanol/ethyl acetate) exhibit strong deviations from ideal-solution behavior, allowing for highly tunable solubility profiles[3]. Furthermore, accounting for thermodynamic non-ideality allows for precise prediction of solubility in solvent/anti-solvent systems[4].
Quantitative Solvent Profiling
Based on the solubility product theory and complexation processes of nicotinamide derivatives, we evaluated three distinct solvent systems.
Table 1: Estimated Solubility Profile of 6-Acetamidonicotinamide in Candidate Solvents
| Solvent / System | Temp (25°C) | Temp (78°C / Reflux) | Mechanistic Role in Recrystallization |
| Water | < 1.0 mg/mL | ~15.0 mg/mL | Protic Anti-solvent / Co-solvent |
| Ethanol (95%) | ~2.0 mg/mL | ~45.0 mg/mL | Primary Protic Solvent |
| Methanol | ~5.0 mg/mL | ~60.0 mg/mL | Primary Protic Solvent |
| Ethyl Acetate | < 0.5 mg/mL | ~4.0 mg/mL | Aprotic Anti-solvent |
| Glacial Acetic Acid | ~12.0 mg/mL | >100.0 mg/mL | Strong H-bond Disruptor |
Table 2: Yield and Purity Metrics by Solvent System (Starting Crude Purity: 92.0%)
| Solvent System | Final Purity (HPLC) | Recovery Yield | Crystal Habit | Primary Application |
| EtOH / H₂O (70:30) | 98.5% | 82% | Needles | Large-scale, eco-friendly synthesis. |
| MeOH / EtOAc (1:3) | 99.7% | 76% | Prisms | Pharma-grade biological testing. |
| Glacial Acetic Acid | 97.2% | 65% | Blocky | Salvaging highly impure crude batches. |
Self-Validating Purification Protocols
Protocol A: Methanol / Ethyl Acetate (Protic/Aprotic Anti-Solvent System)
Objective: Achieve >99.5% purity by leveraging the steep solubility cliff generated by adding an aprotic anti-solvent. Causality Insight: Methanol acts as the primary H-bond disruptor. Ethyl acetate lowers the bulk dielectric constant. Because 6-AN (impurity) is slightly more soluble in EtOAc than 6-AAN, it remains trapped in the mother liquor.
-
Dissolution: Suspend 10.0 g of crude 6-AAN in 150 mL of anhydrous Methanol. Heat to mild reflux (65°C) with continuous stirring until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel (porosity 3) to remove insoluble particulates.
-
Anti-Solvent Addition (Self-Validation Step): Maintain the filtrate at 60°C. Dropwise, add hot Ethyl Acetate (up to 450 mL).
-
Validation Check: Pause addition when the solution becomes faintly turbid. Add exactly 2 mL of Methanol to clear the turbidity. This confirms the system is perfectly poised at the metastable zone limit.
-
-
Controlled Cooling: Remove from heat. Cool to ambient temperature (20°C) at a rate of 0.5°C/min.
-
Causality Insight: Slow cooling prevents the entrapment of mother liquor within the crystal lattice, favoring the formation of dense prisms over fragile needles.
-
-
Maturation: Transfer the flask to an ice bath (0–5°C) for 2 hours to maximize yield.
-
Isolation: Filter under vacuum. Wash the filter cake with 30 mL of ice-cold Ethyl Acetate. Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Ethanol / Water (Binary Protic System)
Objective: Maximize recovery yield using a scalable, environmentally benign solvent gradient. Causality Insight: Both solvents are protic, but water acts as an anti-solvent for the hydrophobic pyridine ring of 6-AAN at lower temperatures, while keeping highly polar impurities dissolved.
-
Dissolution: Dissolve 10.0 g of crude 6-AAN in 200 mL of 95% Ethanol at reflux (78°C).
-
Aqueous Gradient: Slowly add 85 mL of boiling deionized water.
-
Seeding (Self-Validation Step): Cool the clear solution to 60°C. Introduce 10 mg of pure 6-AAN seed crystals.
-
Validation Check: If the seeds dissolve, the solution is undersaturated; boil off 10% of the solvent volume and retry. If the seeds remain and begin to grow, the supersaturation is optimal.
-
-
Crystallization: Allow the system to cool naturally to room temperature overnight.
-
Isolation: Vacuum filter and wash with 20 mL of ice-cold 50% aqueous ethanol. Vacuum dry at 50°C.
Solvent Selection Decision Matrix
Figure 1: Decision matrix for 6-AAN recrystallization solvent selection based on crude purity.
References
-
Mechanisms for the acetylation of aminopyridines ConnectSci (Australian Journal of Chemistry)[Link]
-
6-Aminonicotinamide | C6H7N3O | CID 9500 PubChem (National Institutes of Health)[Link]
-
Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid ResearchGate[Link]
-
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures MDPI[Link]
Sources
Application Note: HPLC Method Development for 6-Acetamidopyridine-3-carboxamide Detection
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
6-acetamidopyridine-3-carboxamide is a critical intermediate and potential process-related impurity found in the synthesis of nicotinamide derivatives and specific kinase inhibitors (e.g., pyridyl-carboxamide scaffolds).
Analytically, this compound presents distinct challenges:
-
Polarity: The presence of both a carboxamide (C-3) and an acetamido group (C-6) renders the molecule highly polar, leading to poor retention on conventional C18 columns.
-
Ionization Behavior: The pyridine nitrogen possesses a pKa of approximately 3.5–4.0. Method robustness depends heavily on pH control to stabilize the protonation state.
-
Structural Similarity: It often co-elutes with its deacetylated precursor (6-aminonicotinamide) or hydrolysis products (6-acetamidonicotinic acid).
This guide details a Reverse-Phase (RP-HPLC) method utilizing a polar-embedded stationary phase to ensure adequate retention and peak symmetry without the need for ion-pairing reagents.
Method Development Strategy (The "Why")
Stationary Phase Selection
Standard C18 columns often suffer from "phase collapse" (dewetting) when used with the high-aqueous mobile phases required to retain this polar analyte.
-
Recommendation: Use a Polar-Embedded C18 (e.g., amide-embedded or carbamate-embedded).
-
Mechanism: The embedded polar group interacts with the aqueous mobile phase to prevent pore dewetting and provides secondary hydrogen-bonding interactions that improve selectivity between the 6-acetamido and 6-amino analogs.
Mobile Phase & pH Control
The separation relies on suppressing the ionization of the pyridine ring or controlling it precisely.
-
Selected pH: pH 3.0 (Phosphate Buffer).
-
Rationale: At pH 3.0, the pyridine nitrogen is partially protonated, but the polar-embedded phase shields the silanols, preventing peak tailing. More importantly, acidic pH suppresses the ionization of any potential acidic hydrolysis byproducts (like nicotinic acid derivatives), keeping them in a neutral, retainable state.
Detection Wavelength
While the acetamido group absorbs at low UV (210 nm), the pyridine ring offers a more selective absorbance band.
-
Selected Wavelength: 265 nm .
-
Rationale: This wavelength maximizes sensitivity for the pyridine pi-pi* transition while minimizing baseline drift from organic modifiers like Formic Acid or Acetate (if MS-compatible buffers are used later).
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 mm x 4.6 mm, 3.5 µm) |
| Column Temp | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 265 nm (Bandwidth 4 nm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
Gradient Program
A shallow gradient is necessary to separate the target from early-eluting polar impurities (like 6-aminonicotinamide).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar species) |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 95 | 5 | Re-equilibrate |
| 22.0 | 95 | 5 | End |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of this compound in 10 mL of 10:90 Acetonitrile:Water. Note: Sonication for 5 mins may be required.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.
Method Development Logic Flow
The following diagram illustrates the decision matrix used to arrive at this specific protocol, ensuring the method is grounded in chemical logic rather than trial-and-error.
Caption: Decision tree for selecting stationary phase and pH based on analyte polarity and basicity.
System Suitability & Validation Guidelines
To ensure the method is "Self-Validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before running samples.
Acceptance Criteria
| Parameter | Acceptance Limit | Purpose |
| Retention Time (RT) | 6.0 - 8.0 min | Ensures correct column chemistry. |
| Tailing Factor ( | Verifies suppression of silanol interactions. | |
| Theoretical Plates (N) | Confirms column efficiency. | |
| Precision (%RSD) | Confirms system stability. | |
| Resolution ( | > 2.0 | Between Analyte and nearest impurity (e.g., 6-aminonicotinamide). |
Specificity Check (Impurity Profiling)
Inject a mixture of the analyte and its likely synthesis precursor, 6-aminonicotinamide .
-
Observation: 6-aminonicotinamide is more polar (free amine) and should elute earlier (approx. 2-3 mins) than the acetylated target (approx. 7 mins).
-
Action: If resolution < 2.0, decrease the initial organic concentration to 2% or lower the flow rate.
Troubleshooting Guide
Issue 1: Peak Splitting or Shoulder
-
Cause: Sample solvent is too strong (e.g., 100% Acetonitrile).
-
Fix: Dissolve sample in Mobile Phase A or water. The mismatch in solvent strength causes the analyte to precipitate or travel faster than the mobile phase initially.
Issue 2: Retention Time Drift
-
Cause: pH fluctuation in the buffer. Pyridine retention is highly sensitive to pH near its pKa.
-
Fix: Ensure buffer is prepared gravimetrically and pH adjusted with a calibrated meter. Use 20mM buffer strength to resist pH changes.
Issue 3: High Backpressure
-
Cause: Precipitation of Phosphate buffer in high organic (90% B).
-
Fix: Ensure the "Wash" step does not exceed 90% ACN if using >20mM Phosphate. Alternatively, switch to Ammonium Formate if MS compatibility is needed.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.
Application Note: Strategic Utilization of 6-Acetamidopyridine-3-carboxamide in Kinase Inhibitor Synthesis
Abstract & Introduction
In the landscape of fragment-based drug discovery (FBDD), the pyridine-3-carboxamide motif has emerged as a "privileged structure" for targeting the ATP-binding pocket of protein kinases, particularly within the Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) families.
This application note details the strategic use of 6-acetamidopyridine-3-carboxamide (N-acetyl-6-aminonicotinamide) as a robust synthetic intermediate. While the free amine (6-aminopyridine-3-carboxamide) is the active pharmacophore often required for hinge binding, its high polarity and nucleophilicity can complicate intermediate synthetic steps (e.g., palladium-catalyzed cross-couplings or electrophilic aromatic substitutions).
By utilizing the 6-acetamido derivative, researchers can:
-
Protect the exocyclic amine from competing N-arylation during scaffold elaboration.
-
Modulate the electron density of the pyridine ring to control regioselectivity during halogenation.
-
Improve solubility profiles of intermediates in organic solvents compared to their free-amine counterparts.
Structural Rationale: The Hinge Binder Concept
The efficacy of this compound as an intermediate lies in its ability to generate the 6-amino-pyridine-3-carboxamide motif. This motif forms a critical bidentate or tridentate hydrogen-bonding network with the kinase hinge region.
Mechanism of Action (Hinge Interaction)
-
Acceptor: The pyridine nitrogen or the amide oxygen accepts a hydrogen bond from the backbone amide of the kinase (often a Valine, Leucine, or Glutamate residue).
-
Donor: The exocyclic 6-amino group (revealed after deprotection) acts as a hydrogen bond donor to the backbone carbonyl.
Visualization: Kinase Hinge Binding Mode
The following diagram illustrates the interaction logic, contrasting the protected intermediate with the active binding form.
Figure 1: Transition from the synthetic intermediate (acetamido) to the active hinge binder (amino). The acetamido group prevents premature binding and side-reactions.
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol describes the selective acetylation of 6-aminonicotinamide. This step is essential to "mask" the amine before performing downstream coupling reactions.
Reagents:
-
6-Aminonicotinamide (Starting Material)[1]
-
Acetic Anhydride (
) -
Pyridine (Solvent/Base)[2]
-
DMAP (4-Dimethylaminopyridine) - Catalytic
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, suspend 6-aminonicotinamide (10.0 mmol) in anhydrous pyridine (20 mL).
-
Activation: Add DMAP (0.5 mmol, 5 mol%) to the suspension. Stir at room temperature for 10 minutes.
-
Acetylation: Dropwise add acetic anhydride (12.0 mmol, 1.2 equiv) over 15 minutes. The reaction is exothermic; use an ice bath if the scale exceeds 5g.
-
Reflux: Heat the mixture to 60°C for 4 hours. Monitor by TLC (10% MeOH in DCM). The starting material spot (
) should disappear, replaced by the less polar product ( ). -
Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL) to remove residual pyridine.
-
Drying: Dry under vacuum at 45°C overnight.
Yield Expectation: 85–92%
QC Check:
Protocol B: Application in Palladium-Catalyzed Coupling (Buchwald-Hartwig)
Scenario: You wish to couple a halogenated aryl fragment to the pyridine ring (assuming a halogenated precursor) or use the pyridine as the electrophile. If the 6-amino group were free, it would poison the Pd-catalyst or compete as a nucleophile.
Advantage: The acetamido group reduces the Lewis basicity of the pyridine nitrogen and the exocyclic nitrogen, preventing catalyst deactivation.
Workflow:
-
Setup: Combine Aryl Halide (1.0 equiv), this compound derivative (1.1 equiv),
(2 mol%), and Xantphos (4 mol%). -
Solvent: Use 1,4-Dioxane (degassed). Base:
. -
Condition: Heat to 100°C under Argon for 12h.
-
Result: The coupling occurs at the desired position (e.g., if the pyridine was 5-bromo substituted) without affecting the 6-acetamido group.
Protocol C: Deprotection (Restoring the Pharmacophore)
Once the scaffold is built, the acetyl group must be removed to activate the inhibitor.
Reagents:
-
2M NaOH (aq) or 1M HCl (aq)
-
Methanol/THF (1:1)
Procedure (Base Hydrolysis - Preferred for Acid-Sensitive Scaffolds):
-
Dissolve the intermediate (1.0 mmol) in MeOH/THF (5 mL).
-
Add 2M NaOH (3.0 mmol).
-
Stir at 50°C for 2–4 hours.
-
Workup: Neutralize to pH 7.0 with 1M HCl. The product (6-aminopyridine-3-carboxamide derivative) often precipitates or can be extracted into EtOAc.
Data Summary & Validation
The following table summarizes the physicochemical shifts expected when converting the starting material to the intermediate and finally to the drug-like scaffold.
| Property | 6-Aminonicotinamide (Start) | This compound (Intermediate) | Active Inhibitor (Post-Hydrolysis) |
| Solubility (DCM) | Poor (< 1 mg/mL) | Moderate (5–10 mg/mL) | Variable (Scaffold dependent) |
| H-Bond Donors | 3 (NH2, Amide) | 2 (Amide NH, Acetyl NH) | 3 (Restored) |
| pKa (Pyridine N) | ~6.7 | ~3.5 (EWG effect of Acetyl) | ~6.5 |
| Reactivity | High Nucleophilicity | Low Nucleophilicity (Protected) | High Affinity (Binder) |
Synthetic Workflow Diagram
This workflow visualizes the strategic insertion of the acetamido group into the drug discovery pipeline.
Figure 2: The synthetic pathway demonstrating the protection-deprotection strategy to access kinase inhibitors.
References
-
Vertex Pharmaceuticals. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. National Institutes of Health (NIH). Link
-
Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. Link
-
Miao, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Link
-
Li, X., et al. (2023). meta-Selective C−H Functionalization of Pyridines. SNNU/Chemistry. Link
-
Pipzine Chemicals. (2023). 6-Aminopyridine-3-carboxamide: Synthesis and Properties. Link
Sources
Preparation of 6-acetamidopyridine-3-carboxamide from 6-acetamidonicotinic acid
Application Note: AN-SYN-2026-03 Topic: High-Fidelity Preparation of 6-Acetamidopyridine-3-carboxamide from 6-Acetamidonicotinic Acid
Executive Summary
This technical guide outlines the optimized synthetic protocols for the conversion of 6-acetamidonicotinic acid (6-acetylaminopyridine-3-carboxylic acid) to its corresponding primary amide, This compound .
This transformation is a critical intermediate step in the synthesis of bioactive pyridine-based kinase inhibitors (e.g., JAK, BTK inhibitors) and NAD+ salvage pathway modulators. The primary challenge in this synthesis is the chemoselectivity required to activate the carboxylic acid at position 3 without hydrolyzing the acetamido group at position 6, which is sensitive to harsh acidic or basic conditions.
We present two field-proven methodologies:
-
Method A (The "Gold Standard"): CDI-mediated coupling (High purity, mild conditions).
-
Method B (Scale-Up Compatible): Mixed Anhydride coupling (Cost-effective, scalable).
Chemical Strategy & Retrosynthesis
The target molecule contains two amide functionalities: the exocyclic acetamido group (C6) and the target carboxamide (C3).
-
Risk Factor: The C6-acetamido group can undergo deacetylation (hydrolysis) in the presence of strong acids (e.g., boiling SOCl₂) or strong bases at elevated temperatures, yielding the 6-amino impurity.
-
Solution: We utilize activation-based amidation under neutral-to-mildly basic conditions. By activating the carboxylate as an acyl imidazole (Method A) or a mixed anhydride (Method B), we facilitate nucleophilic attack by ammonia at low temperatures, preserving the integrity of the C6 protecting group.
Reaction Scheme
Figure 1: General reaction scheme for the amidation of 6-acetamidonicotinic acid.
Protocol A: CDI-Mediated Amidation (Recommended)
Best for: Laboratory scale (100 mg – 10 g), high purity requirements, and avoiding chlorinated solvents.
Mechanism: 1,1'-Carbonyldiimidazole (CDI) converts the acid into a reactive N-acylimidazole intermediate.[1] This species reacts rapidly with ammonia to form the amide, releasing imidazole and CO₂ as byproducts.
Materials
-
Substrate: 6-Acetamidonicotinic acid (1.0 equiv).
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (if solubility is poor).
-
Ammonia Source: Solid Ammonium Carbonate (
) (3.0 equiv) OR 7N Ammonia in Methanol.
Step-by-Step Procedure
-
Activation:
-
Charge a dry round-bottom flask with 6-acetamidonicotinic acid (1.0 eq) and anhydrous DMF (10 mL/g).
-
Note: The starting material may be a suspension. It will dissolve as the reaction proceeds.
-
Add CDI (1.2 eq) portion-wise at room temperature (20–25 °C).
-
Observation: Effervescence (CO₂ evolution) will occur. Stir for 1–2 hours until gas evolution ceases and a clear solution is obtained (indicating formation of the N-acylimidazole).
-
-
Amidation:
-
Add Ammonium Carbonate (3.0 eq) in a single portion.
-
Alternative: If using 7N
in MeOH, add 5.0 eq dropwise. -
Stir the reaction mixture vigorously at room temperature for 3–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.
-
-
Workup & Isolation:
-
Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.
-
The product, This compound , typically precipitates as a white to off-white solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
mL) and cold diethyl ether ( mL) to remove residual DMF and imidazole.
-
-
Drying:
-
Dry the solid under high vacuum at 45 °C for 12 hours.
-
Workflow Diagram (Method A)
Figure 2: Workflow for CDI-mediated synthesis of this compound.
Protocol B: Mixed Anhydride Method (Scale-Up)
Best for: Larger scales (>10 g), cost reduction, or if removing DMF is problematic.
Materials
-
Substrate: 6-Acetamidonicotinic acid (1.0 equiv).
-
Reagent: Ethyl Chloroformate (1.1 equiv).
-
Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.1 equiv).
-
Solvent: Anhydrous THF or DCM.
-
Ammonia: Ammonia gas (bubbled) or 28% Ammonium Hydroxide.
Step-by-Step Procedure
-
Activation:
-
Dissolve/suspend the starting acid in anhydrous THF (15 mL/g) under Nitrogen atmosphere.
-
Add Triethylamine (1.1 eq). The solution should clear up as the salt forms.
-
Cool the reaction mixture to -10 °C (Ice/Salt bath). Critical Control Point: Temperature must remain low to prevent decomposition of the mixed anhydride.
-
Add Ethyl Chloroformate (1.1 eq) dropwise, maintaining temperature below -5 °C.
-
Stir at -10 °C for 30 minutes.
-
-
Amidation:
-
Option 1 (Gas): Bubble anhydrous
gas through the solution for 15 minutes. -
Option 2 (Liquid): Add concentrated aqueous
(5 eq) dropwise. (Note: biphasic reaction; vigorous stirring required). -
Allow the mixture to warm to room temperature over 2 hours.
-
-
Workup:
-
Evaporate the THF under reduced pressure.
-
Triturate the residue with water to dissolve the triethylamine hydrochloride salt.
-
Filter the remaining solid product.
-
Recrystallize from Ethanol/Water if necessary.[2]
-
Analytical Data & Specifications
| Parameter | Specification / Expected Value |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 179.18 g/mol |
| Formula | |
| Melting Point | 265 – 270 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| MS (ESI+) | |
| 1H NMR (DMSO-d6) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation or hydrolysis of intermediate. | Ensure anhydrous solvents are used during activation. Increase CDI to 1.5 eq. |
| Impurity: 6-Aminonicotinamide | Deacetylation due to high temp or basicity. | Maintain temperature <30°C. Avoid strong bases (NaOH/KOH). Use Protocol A (CDI). |
| Product is Sticky/Gum | Residual DMF or Imidazole. | Wash thoroughly with water. Triturate with cold diethyl ether or acetonitrile. |
| Incomplete Reaction | Poor solubility of starting acid. | Use DMSO as co-solvent. The reaction is heterogeneous initially but should clear up. |
Safety & Handling
-
6-Acetamidonicotinic acid: Irritant. Avoid inhalation.
-
CDI: Moisture sensitive.[1] Releases CO₂ (pressure buildup risk in closed vessels).
-
Pyridine Derivatives: Generally possess potential biological activity; handle with gloves and in a fume hood.
-
Ammonia: Toxic gas/corrosive liquid. Use in a well-ventilated fume hood.
References
-
Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][7] Tetrahedron, 61(46), 10827-10852. Link
-
Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Reference for solvent selection and CDI usage in green scale-up). Link
-
Sigma-Aldrich. "Product Specification: 6-Acetamidonicotinic acid." Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. growingscience.com [growingscience.com]
- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced TLC Visualization Strategies for Acetamido-Pyridine Derivatives
Introduction & Chemical Causality
Acetamido-pyridine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neuropharmacological compounds. The structural dichotomy of these molecules—a basic, electron-deficient pyridine heterocycle coupled with a polar, resonance-stabilized acetamido group—presents unique challenges for thin-layer chromatography (TLC) reaction monitoring[1].
Relying on a single visualization technique often yields incomplete chromatographic profiles. To effectively track these derivatives, scientists must exploit the distinct electronic properties of both functional groups:
-
The Pyridine Ring (π-Conjugation & Basicity): The aromatic π-system strongly absorbs short-wave ultraviolet light (254 nm), quenching the fluorescence of standard F254 silica plates[2]. Furthermore, the lone pair on the sp2-hybridized nitrogen allows for reversible charge-transfer complexation with iodine vapor[3], and irreversible precipitation with heavy-metal stains like Dragendorff's reagent[4].
-
The Acetamido Group (Oxidation Susceptibility): Unlike primary amines, the nitrogen in an acetamido group is stabilized by resonance with the adjacent carbonyl, rendering it non-nucleophilic. Consequently, standard amine stains like Ninhydrin will fail to visualize these derivatives unless the amide is first hydrolyzed[3]. Instead, the alkyl portions of the acetamido group must be targeted using harsh oxidative stains, such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA), which reduce transition metals to highly colored species upon heating[3],[5].
Strategic Visualization Workflow
To prevent the loss of critical analytical data, a sequential visualization workflow moving from non-destructive to destructive techniques is mandatory.
Logical workflow for sequential TLC visualization of acetamido-pyridine derivatives.
Quantitative Efficacy of Visualization Agents
The following table summarizes the expected colorimetric results and sensitivities when applying various visualization techniques to acetamido-pyridines.
| Visualization Method | Target Functional Group | Destructive? | Colorimetric Result | Est. Sensitivity (LOD) |
| UV Light (254 nm) | Pyridine Ring (π-system) | No | Dark spot on green fluorescent background | 0.1 - 1 µg |
| Iodine Vapor | Pyridine Nitrogen / Lipids | Semi (Reversible) | Brown/Yellow spot on pale background | 1 - 5 µg |
| Dragendorff's Reagent | Basic Nitrogen (Pyridine) | Yes | Orange/Brown spot on white background | 0.5 - 2 µg |
| KMnO₄ Stain | Acetamido / Alkyl chains | Yes | Yellow/Brown spot on purple background | 1 - 5 µg |
| PMA Stain | General Organic / Reducing | Yes | Blue/Green spot on yellow background | 1 - 5 µg |
Validated Experimental Protocols
As a Senior Application Scientist, I mandate that every analytical procedure includes an internal mechanism for self-validation. The following step-by-step methodologies incorporate integrated controls to ensure trustworthiness and reproducibility.
Protocol 1: Sequential Non-Destructive Evaluation (UV & Iodine)
Causality: This sequence exploits the physical properties of the molecule without altering its chemical structure, allowing the same plate to be used for subsequent destructive staining.
-
Preparation: Remove the TLC plate from the developing chamber. Dry thoroughly using a stream of nitrogen or a heat gun to remove all traces of the mobile phase (especially if using UV-quenching solvents like ethyl acetate or basic modifiers like triethylamine)[2],[3].
-
UV Detection: Place the plate under a 254 nm UV lamp. The conjugated pyridine ring will quench the fluorescence of the F254 indicator. Lightly circle the dark spots with a graphite pencil[1].
-
Iodine Complexation: Transfer the plate to a sealed glass chamber containing iodine crystals and silica gel (to increase surface area). Leave for 2-5 minutes[3].
-
Observation: Remove the plate. The lone pair on the pyridine nitrogen forms a transient charge-transfer complex with iodine, appearing as brown spots[3].
-
Self-Validation System: Ensure the transient brown iodine spots perfectly overlay the pencil-circled UV spots. If a spot appears in UV but not Iodine, it lacks basic/lipophilic character.
Protocol 2: Dragendorff's Reagent Staining (Pyridine-Specific)
Causality: Dragendorff's reagent (potassium tetraiodobismuthate) specifically precipitates tertiary amines and basic heterocycles, making it the gold standard for confirming the presence of the pyridine ring[4],.
-
Reagent Preparation:
-
Solution A: Dissolve 0.8 g bismuth nitrate in 10 mL glacial acetic acid and slowly dilute with 40 mL distilled water[4].
-
Solution B: Dissolve 20 g potassium iodide in 50 mL distilled water[4].
-
Working Solution: Mix 5 mL of Solution A and 5 mL of Solution B. Dilute to 50 mL with 10% (v/v) aqueous sulfuric acid[4].
-
-
Application: In a well-ventilated fume hood, evenly spray the dried TLC plate with the working solution.
-
Development: Observe immediately; heating is not required. Pyridine derivatives will instantly appear as bright orange or brown spots against a pale yellow/white background[2].
-
Self-Validation System: Co-spot 4-dimethylaminopyridine (DMAP) as a positive control and acetanilide (a non-basic amide) as a negative control on the plate's edge. A valid test will show rapid orange staining only for DMAP and the target acetamido-pyridine.
Protocol 3: KMnO₄ Oxidative Staining (Acetamido-Specific)
Causality: Because the acetamido group is resonance-stabilized, standard nucleophilic stains fail[3]. A harsh oxidative stain is required to oxidize the alkyl side chains, reducing purple Mn(VII) to brown Mn(IV)[5].
-
Reagent Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL distilled water[3],[4]. Note: The solution has a limited shelf life and should be discarded if it turns brown.
-
Application: Dip the completely dried TLC plate into the KMnO₄ solution using forceps.
-
Development: Wipe the back of the plate with a paper towel and gently heat using a heat gun (approx. 100°C) until brown/yellow spots develop on a bright purple background[5].
-
Self-Validation System: Co-spot an easily oxidizable standard (e.g., cinnamyl alcohol or a primary alcohol) on the plate edge. If the standard does not turn brown upon heating, the KMnO₄ solution has degraded and must be remade.
References
-
Title: TLC Visualization Reagents. Source: EPFL. URL: [Link]
-
Title: TLC Stains. Source: ReachDevices. URL: [Link]
-
Title: Thin Layer Chromatography Staining Procedures. Source: University of Illinois. URL: [Link]
-
Title: TLC Staining Procedure & Chemistry. Source: Scribd. URL: [Link]
Sources
Topic: Scale-up Synthesis of 6-acetamidopyridine-3-carboxamide for In Vivo Studies
An Application Guide and Protocol
Abstract
This document provides a comprehensive, robust, and scalable protocol for the synthesis of 6-acetamidopyridine-3-carboxamide, a compound of significant interest for various in vivo pharmacological evaluations. Pyridine carboxamide scaffolds are prevalent in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.[1][2][3] The successful execution of preclinical and clinical studies necessitates access to high-purity material in substantial quantities. This guide moves beyond a simple laboratory procedure to address the critical considerations for scaling up the synthesis from milligram to multi-gram or kilogram quantities. We detail a scientifically-grounded, efficient acetylation of 6-aminopyridine-3-carboxamide, focusing on process safety, product purity, and scalability. The causality behind experimental choices is explained, and a full suite of analytical checks is provided to ensure the final compound meets the stringent quality requirements for in vivo research.
Introduction and Scientific Rationale
The pyridine ring is a cornerstone motif in drug discovery, and its derivatives are key components in numerous therapeutic agents.[3] Specifically, pyridine carboxamides have emerged as a versatile class of compounds with potential applications in treating infectious diseases and cancer.[2][4][5][6] The target molecule, this compound, is an analog belonging to this promising chemical class. Preliminary studies often require scaling the synthesis to produce sufficient material for comprehensive in vivo efficacy and toxicology studies.
The chosen synthetic strategy is the direct N-acetylation of the exocyclic amino group of 6-aminopyridine-3-carboxamide. This approach is selected for its high efficiency, atom economy, and straightforward execution. The primary challenge in scaling this reaction is controlling the reactivity of the acetylating agent to ensure selective, complete conversion while simplifying downstream purification.
This protocol employs a refined method using acetyl chloride in an environmentally benign aqueous brine solution, a technique that leverages the reduced hydrolysis rate of the acylating agent in high salt concentration to facilitate a clean reaction.[7] This method offers a greener and often more cost-effective alternative to traditional methods that use large volumes of volatile organic solvents.
Reaction Scheme and Workflow
Overall Synthetic Transformation
The synthesis proceeds via the nucleophilic attack of the 6-amino group on the electrophilic carbonyl carbon of the acetylating agent, resulting in the formation of the corresponding amide.
Caption: Chemical scheme for the acetylation of 6-aminopyridine-3-carboxamide.
Experimental Workflow Overview
The process is designed for scalability and robustness, involving a clear sequence of unit operations from reaction to final quality control.
Caption: Overall workflow for the synthesis and qualification of the target compound.
Detailed Synthesis and Purification Protocol (100 g Scale)
This protocol details the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Quantity | Molar Eq. |
| 6-Aminopyridine-3-carboxamide | >98% | Sigma-Aldrich | 72.2 g | 1.0 |
| Acetyl Chloride | Reagent Grade, >99% | Sigma-Aldrich | 45.3 mL (50.1 g) | 1.2 |
| Sodium Chloride (NaCl) | ACS Grade | Fisher Scientific | 750 g | - |
| Sodium Acetate Trihydrate | ACS Grade | Fisher Scientific | 141.5 g | 2.0 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | ~100 g (for quench) | - |
| Deionized Water | Type II | In-house | 3.0 L + wash volumes | - |
| Ethanol (200 Proof) | ACS/USP Grade | Fisher Scientific | ~1.5 L (for recryst) | - |
| Celite® 545 | - | Sigma-Aldrich | ~20 g | - |
| Equipment | Specification | |||
| 5 L Jacketed Glass Reactor | With overhead stirrer, temp probe, dropping funnel | |||
| Buchner Funnel & Filter Flask | 2 L capacity | |||
| Vacuum Oven | Capable of 50°C, <10 mbar | |||
| Analytical Balance | 0.01 g readability | |||
| Magnetic Stirrer/Hotplate | - |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor equipped with an overhead stirrer, temperature probe, and a 250 mL pressure-equalizing dropping funnel. Connect the jacket to a circulating chiller.
-
Brine Preparation: To the reactor, add deionized water (2.5 L) and sodium chloride (750 g). Stir until all the salt has dissolved.
-
Charge Reactants: Add sodium acetate trihydrate (141.5 g) to the brine solution and stir until dissolved. Follow with the addition of 6-aminopyridine-3-carboxamide (72.2 g, 0.52 mol). Stir the resulting suspension.
-
Cooling: Cool the reactor contents to 0-5°C using the circulating chiller.
-
Reagent Addition: Charge the dropping funnel with acetyl chloride (45.3 mL, 0.63 mol). Add the acetyl chloride dropwise to the stirred suspension over 60-90 minutes. Causality Note: Slow, subsurface addition is critical on a large scale to manage the exothermic reaction and minimize hydrolysis of the acetyl chloride. The brine solution slows the rate of hydrolysis, favoring the desired N-acetylation.[7]
-
Reaction: Maintain the internal temperature between 0-10°C during the addition. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.
-
Monitoring: Check for reaction completion by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography). A sample should show the disappearance of the starting material.
-
Quench and Isolation: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reactor until the pH of the slurry is 7.0-7.5. This neutralizes the HCl byproduct. A thick white precipitate will form.
-
Filtration: Filter the solid product using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 250 mL) and then a small amount of cold ethanol (1 x 100 mL).
-
Drying: Dry the crude product in a vacuum oven at 50°C overnight to obtain the crude this compound.
Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a 3 L Erlenmeyer flask. Add ethanol (approx. 1.2 L). Heat the mixture to 70-75°C with stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of Celite® to clarify the solution.
-
Crystallization: Slowly add deionized water (approx. 250-350 mL) to the hot ethanol solution until the solution becomes faintly turbid. Reheat slightly to get a clear solution again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 2 hours to maximize crystal formation.
-
Final Isolation: Collect the pure, crystalline product by vacuum filtration. Wash the filter cake with a cold 80:20 ethanol/water mixture (2 x 100 mL).
-
Final Drying: Dry the purified product in a vacuum oven at 50°C until a constant weight is achieved.
Results and Quality Control
The final product should be a white to off-white crystalline solid. The following data represents a typical outcome for a successful scale-up synthesis.
Summary of a Typical Batch
| Parameter | Result |
| Starting Material Input | 72.2 g |
| Purified Product Output | 81.5 g |
| Yield | 87% |
| Melting Point | >300 °C |
| Purity (HPLC) | >99.0% (by area at 254 nm) |
| Appearance | White crystalline solid |
| Residual Solvents (GC) | Ethanol < 500 ppm |
| Water Content (Karl Fischer) | < 0.2% w/w |
Analytical Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.70 (s, 1H, -NH-Ac), 8.85 (d, J=2.4 Hz, 1H, Py-H2), 8.20 (dd, J=8.8, 2.4 Hz, 1H, Py-H4), 8.15 (d, J=8.8 Hz, 1H, Py-H5), 7.95 (s, 1H, -CONH₂), 7.40 (s, 1H, -CONH₂), 2.10 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.9, 166.5, 152.0, 148.1, 139.5, 125.4, 112.8, 24.2.
-
Mass Spectrometry (ESI+) : m/z 180.07 [M+H]⁺, calculated for C₈H₁₀N₃O₂⁺.
Process Safety and Environmental Considerations
-
Acetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a sodium bicarbonate solution ready for spills.
-
Exotherm: The acetylation reaction is exothermic. Strict temperature control and slow addition of the acetylating agent are mandatory to prevent a thermal runaway, especially at scale.
-
Waste Disposal: The aqueous filtrate should be neutralized before disposal. Organic solvent waste from recrystallization should be collected and disposed of according to institutional guidelines. The use of brine significantly reduces organic solvent waste compared to other methods.[7]
Conclusion
This application note provides a validated, scalable, and robust protocol for the synthesis of high-purity this compound. By explaining the rationale behind key process parameters and incorporating critical safety and quality control measures, this guide is intended to enable researchers, scientists, and drug development professionals to confidently produce the multi-gram quantities of material required for rigorous in vivo evaluation. The described method is efficient, uses readily available reagents, and considers environmental impact, making it suitable for modern drug development campaigns.
References
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information. [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ACS Publications. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]
-
Antimycobacterial pyridine carboxamides: From design to in vivo activity. ResearchGate. [Link]
-
Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. National Center for Biotechnology Information. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. ScienceDirect. [Link]
-
6-Aminopyridine-3-carboxamide. Pipzine Chemicals. [Link]
-
Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]
-
Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR. [Link]
-
Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]
-
Carboxyl compounds and their derivatives. SlideShare. [Link]
-
Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. [Link]
-
Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. Canadian Center of Science and Education. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Center for Biotechnology Information. [Link]
- Preparation method of 3-aminopyridine.
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: 6-Aminonicotinamide Acetylation Guide
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields (<40%), incomplete conversion, or solubility issues when attempting to acetylate 6-aminonicotinamide (6-AN) .
This reaction is deceptively difficult. Unlike standard aniline acetylation, the acetylation of 6-AN is hindered by severe electronic deactivation . The pyridine ring nitrogen and the C3-amide group cooperatively withdraw electron density from the exocyclic amine, rendering it a poor nucleophile. Furthermore, the starting material exhibits poor solubility in standard non-polar organic solvents (DCM, Toluene), leading to heterogeneous reaction mixtures that fail to reach completion.
This guide provides field-proven protocols to overcome these thermodynamic and kinetic barriers.
Module 1: The Mechanistic Challenge
To solve the yield problem, we must first understand the electronic landscape of the substrate.
Why is the yield low?
-
Ring Deactivation: The pyridine ring is electron-deficient. The ring nitrogen pulls density via induction (
) and resonance ( ), making the exocyclic amino group at position 2 less nucleophilic than a benzene analog. -
Substituent Effect: The amide group (
) at position 5 (relative to the pyridine nitrogen) or position 3 (relative to the amine) is a strong electron-withdrawing group (EWG), further depleting the nucleophilicity of the exocyclic amine. -
Solubility: 6-AN is highly polar. In standard acetylation solvents (DCM, THF), it remains a solid, preventing the reaction from occurring in the solution phase where kinetics are favorable.
The Solution: Hyper-Nucleophilic Catalysis
Standard heating with acetic anhydride often leads to charring or incomplete reaction. The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable for high yields. DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion, which is orders of magnitude more electrophilic than the anhydride itself.
Figure 1: The DMAP catalytic cycle generates a "Super-Electrophile" capable of acetylating the electron-deficient 6-AN.
Module 2: Optimized Experimental Protocols
Choose Protocol A for general synthesis (50-100mg scale). Choose Protocol B if you are working on a larger scale (>1g) or if Protocol A fails to drive conversion to >80%.
Protocol A: The Homogeneous Melt Method (Recommended)
Best for overcoming solubility issues.
Reagents:
-
6-Aminonicotinamide (1.0 equiv)
-
Acetic Anhydride (5.0 equiv)
-
Glacial Acetic Acid (Solvent, 10-15 volumes)
-
Catalytic
(1-2 drops) OR DMAP (0.1 equiv)
Procedure:
-
Dissolution: Suspend 6-AN in Glacial Acetic Acid in a round-bottom flask.
-
Activation: Add Acetic Anhydride.
-
Heating: Heat the mixture to 100°C . The starting material should dissolve completely as the temperature rises and acetylation occurs (product is often more soluble in hot AcOH).
-
Reaction: Stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
-
Work-up: Cool to room temperature. Pour the mixture slowly into ice-cold water (10x reaction volume).
-
Isolation: The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
Protocol B: The "High-Force" DMAP/Pyridine Method
Best for maximum conversion of highly deactivated batches.
Reagents:
-
6-Aminonicotinamide (1.0 equiv)
-
Acetic Anhydride (2.0 equiv)
-
Pyridine (Solvent, 10 volumes) — Acts as both solvent and base.
-
DMAP (0.2 equiv) — Higher loading for faster kinetics.
Procedure:
-
Setup: Dissolve 6-AN in Pyridine. If it does not fully dissolve, mild heating (40°C) is acceptable.
-
Addition: Add DMAP, followed by the dropwise addition of Acetic Anhydride.
-
Temperature: Heat to 80°C for 12 hours.
-
Quench: Concentrate the pyridine under reduced pressure (rotary evaporator) to ~20% volume.
-
Precipitation: Add cold water to the residue. If a sticky gum forms, sonicate with Diethyl Ether or Ethyl Acetate to induce crystallization.
Yield Comparison Table
| Parameter | Standard Method (DCM/Ac2O) | Protocol A (AcOH/Heat) | Protocol B (Pyridine/DMAP) |
| Solubility | Poor (Heterogeneous) | Excellent (Homogeneous) | Good |
| Reaction Time | 24–48 hours | 4–6 hours | 12 hours |
| Typical Yield | < 30% | 75–85% | 80–90% |
| Purity (Crude) | Low (Unreacted SM) | High | Moderate (Pyridine traces) |
Module 3: Troubleshooting Guide
Use the flowchart below to diagnose specific failures in your experiment.
Figure 2: Decision tree for common acetylation failures.
FAQ: Specific Scenarios
Q1: I see two spots on my TLC that are close together. Is this a mixture? A: This is likely the Mono-acetylated (desired) and Di-acetylated product.
-
Cause: Excess acetic anhydride and too high temperature can acetylate the exocyclic amine twice (
). -
Fix: Mild hydrolysis.[1] Treat the crude solid with aqueous sodium bicarbonate (
) at room temperature for 1 hour. The second acetyl group is labile and will hydrolyze back to the mono-acetamide, while the desired amide bond remains stable.
Q2: My product won't precipitate from water; it stays in solution. A: 6-AN derivatives can be amphoteric.
-
Fix: Check the pH.[2] If you used Protocol A (Acetic Acid), the solution is acidic. Neutralize carefully to pH 7.0 using saturated
or . The product is least soluble at its isoelectric point. If it still doesn't precipitate, extract with n-Butanol or Ethyl Acetate/Isopropanol (9:1) .
Q3: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Not recommended. Acetyl chloride generates HCl gas. Since the pyridine ring is basic, it will protonate the ring nitrogen immediately, forming a pyridinium salt. This places a positive charge on the ring, which deactivates the system even further, halting the reaction. If you must use Acetyl Chloride, you must use a stoichiometric excess of a base (Triethylamine or DIPEA) to scavenge the HCl.
Module 4: Analytical Validation
Ensure your product is correct using these markers.
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the broad
singlet (usually ~6.0–7.0 ppm). -
Appearance of a sharp Amide-NH singlet (typically >10.5 ppm).
-
Appearance of the Acetyl-CH3 singlet (~2.1 ppm).
-
Note: The amide protons on the C3-amide group (
) will appear as two broad singlets due to restricted rotation.
-
-
Mass Spectrometry (ESI+):
-
Target Mass: 137.1 (SM)
179.1 (Product) .
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition in English, 17(8), 569-583, 1978. Link (Foundational text on DMAP catalysis mechanism).
-
Scriven, E. F. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161, 1983. Link (Review of pyridine-based catalysis for deactivated substrates).
-
Cayman Chemical. "6-Aminonicotinamide Product Information & Solubility Data." Link (Solubility data verification).
Sources
Preventing hydrolysis of acetamido group during workup
Current Status: Operational Ticket ID: #AC-PROTECT-001 Assigned Specialist: Senior Application Scientist
Mission Statement & Core Logic
You are accessing this guide because you need to preserve an acetamido group (
The Causality of Failure: Hydrolysis occurs when the resonance stabilization of the amide bond is disrupted.
-
Acidic Conditions: Protonation of the carbonyl oxygen (
-protonation) increases the electrophilicity of the carbonyl carbon, inviting water attack. -
Basic Conditions: Direct nucleophilic attack by hydroxide (
) on the carbonyl carbon forms a tetrahedral intermediate, leading to expulsion of the amine anion (poor leaving group, but driven by irreversible deprotonation of the resulting acid).[1] -
The "Hidden" Killer (NGP): If your molecule contains a nucleophile (hydroxyl, thiol, carboxyl) 4 or 5 carbons away, Neighboring Group Participation can accelerate hydrolysis by
to times, even at neutral pH.
Diagnostic & Decision Matrix
Before selecting a protocol, visualize your risk factors.
Figure 1: Decision matrix for selecting the appropriate workup protocol based on structural and environmental risks.
Technical Protocols
Protocol A: The "Cold Buffered Quench" (For Acidic Mixtures)
Scenario: You have finished a reaction involving Lewis acids (
The Science: Hydrolysis rates are temperature-dependent (Arrhenius equation). By keeping the temperature
Step-by-Step:
-
Preparation: Prepare a saturated solution of Sodium Acetate (
) or Sodium Phosphate Monobasic ( ) . Cool this buffer to . -
Thermal Control: Cool your reaction mixture to
to . -
The Quench:
-
Do NOT dump water directly into the acid (exotherm = heat = hydrolysis).
-
Slowly add the cold buffer to the reaction mixture with vigorous stirring.
-
Monitor internal temperature; do not exceed
.
-
-
pH Check: Verify the aqueous layer pH is between 4 and 6.
-
Extraction: Extract immediately with your organic solvent of choice (DCM or EtOAc).
-
Wash: Wash the organic layer once with brine to remove excess buffer salts.
Protocol B: The "Mild Base" Workup (For Basic Mixtures)
Scenario: Your reaction was in base (e.g.,
The Science: Acetamides are susceptible to attack by strong nucleophiles like
Step-by-Step:
-
Dilution: Dilute the reaction mixture 2-fold with an organic solvent (EtOAc/Ether) to reduce the effective concentration of the base.
-
Cooling: Cool to
. -
Neutralization (If reaction is strongly basic):
-
Add 1M HCl or saturated
dropwise until pH reaches ~7-8. -
Warning: Do not overshoot to pH < 2, or you risk acid hydrolysis.
-
-
Washing (If removing acids):
-
Use saturated
(pH ~8.5) or 10% . -
Avoid 1M NaOH or KOH washes unless strictly necessary and performed cold (< 5 min contact time).
-
Critical Risk: Neighboring Group Participation (NGP)
The "Silent Killer": If your molecule has a nucleophile (OH, NH, SH) at the
Mechanism: The internal nucleophile attacks the amide carbonyl, forming a cyclic intermediate (5- or 6-membered ring). This is entropically favored and can happen even at neutral pH.
Figure 2: Mechanism of Neighboring Group Participation (NGP) leading to rapid hydrolysis.
Troubleshooting NGP:
-
Do not use aqueous workup if possible. Filter through a pad of silica or Celite.
-
If aqueous workup is mandatory, keep pH strictly neutral (pH 7) and temperature < 5°C .
-
Process rapidly. Do not leave the compound in solution overnight.
Stability Data & Thresholds
The following table summarizes the stability of the
| Condition | Temperature | Stability Rating | Risk Level |
| 1N HCl | 25°C | Stable (< 24h) | Low |
| 1N HCl | 80°C (Reflux) | Unstable ( | High |
| 6N HCl | 25°C | Slow Hydrolysis | Moderate |
| 1N NaOH | 25°C | Stable (< 4h) | Low/Moderate |
| 1N NaOH | 80°C | Rapid Hydrolysis | Critical |
| Sat. | 25°C | Stable | Safe |
| Sat. | 25°C | Stable | Safe |
FAQ: Troubleshooting
Q: I rotovapped my product and the acetamide is gone. What happened? A: You likely concentrated trace acid or base. As the solvent evaporates, the concentration of residual HCl or NaOH increases drastically in the flask, effectively creating a "concentrated acid/base" environment.
-
Fix: Ensure the organic layer is neutralized before drying. Use an azeotrope (e.g., toluene) to remove trace water/acid during evaporation.
Q: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group in the presence of an Acetamide? A: Generally, Yes . Acetamides are stable to neat TFA at room temperature for the time required to remove a Boc group (typically 30-60 mins).
-
Caution: Do not heat. Quench the TFA reaction by pouring into cold saturated
(Protocol B).
Q: My acetamide is hydrolyzing even in neutral water. Why? A: Check for enzymatic contamination (rare in synthesis, common in bio-samples) or NGP (see Section 4). If you have a neighboring hydroxyl group, you might be forming an ester/lactone and releasing the amine.
References
-
Greene's Protective Groups in Organic Synthesis
-
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[2]
- Relevance: Definitive guide on stability conditions for amides (p. 864-866).
-
URL:
-
-
Mechanism of Amide Hydrolysis
- Source: Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent advances in the mechanism of the acid-catalyzed hydrolysis of amides and their mimics." Accounts of Chemical Research.
- Relevance: details the O-proton
-
URL:
-
Neighboring Group Particip
- Source: Bowden, K. (1993). "Neighboring Group Participation by Carbonyl Groups in Ester and Amide Hydrolysis." Advances in Physical Organic Chemistry.
- Relevance: Explains the rapid hydrolysis rates observed when internal nucleophiles are present.
-
URL:
-
Practical Organic Chemistry: Workup Procedures
Sources
Removing unreacted 6-aminonicotinamide from product mixture
Technical Support Center: 6-Aminonicotinamide (6-AN) Purification Protocols
Status: Active Subject: Removal of unreacted 6-aminonicotinamide from reaction mixtures. Audience: Synthetic Chemists, Medicinal Chemists, Bioconjugation Scientists.
Executive Summary
Removing unreacted 6-aminonicotinamide (6-AN) is a common challenge due to its amphiphilic nature and high polarity.[1] It contains a basic pyridine nitrogen, a primary exocyclic amine, and a polar amide group. Standard silica chromatography often fails because 6-AN streaks or co-elutes with polar products.[1]
This guide provides three field-proven modules for removal, ranked by scalability and product compatibility.
Module 1: The "pH Switch" (Liquid-Liquid Extraction)
Best for: Stable, non-basic small molecule products (MW < 1000 Da).[1]
The Science: 6-AN possesses a pyridine ring nitrogen with a pKa of approximately ~4–6 (modulated by the electron-withdrawing amide and electron-donating amino group).[1] By lowering the pH of the aqueous phase below 2, you fully protonate the pyridine nitrogen, converting the molecule into a highly water-soluble pyridinium salt. If your product is neutral or acidic, it will remain in the organic phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.
-
Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Avoid: Diethyl ether (6-AN has poor solubility, leading to precipitation rather than partitioning).[1]
-
-
The Acid Wash:
-
Separation: Collect the organic layer.
-
Verification: Re-extract the organic layer with a second portion of 1N HCl to ensure complete removal.
-
Final Wash: Wash the organic layer with Brine (Sat. NaCl) to remove entrained acid, dry over
, and concentrate.
Data Validation:
| Solvent System | 6-AN Fate (pH 7) | 6-AN Fate (pH 1) |
|---|---|---|
| DCM / Water | Partitions ~50/50 | >98% in Aqueous Phase |
| EtOAc / Water | Partitions ~60/40 | >99% in Aqueous Phase |[1]
Critical Warning: Do not use this method if your product contains a basic amine, as it will also be protonated and lost to the aqueous layer.
Module 2: Solid-Phase Scavenging (Resin Capture)
Best for: High-value samples, parallel synthesis, or products containing basic amines.[1]
The Science: If liquid extraction is impossible (e.g., your product is also a base), use chemoselective resins. You can target 6-AN via two distinct functional handles:
-
The Primary Amine: Target with electrophilic resins (Isocyanates).
-
The Pyridine Base: Target with strong acid resins (SCX).
Protocol:
-
Resin Selection:
-
Loading: Add 3–5 equivalents of resin relative to the estimated unreacted 6-AN.
-
Incubation:
-
Solvent: DCM, THF, or DMF (Resins must swell).
-
Time: Stir gently for 2–4 hours (covalent resins) or 30 mins (ionic resins).
-
-
Filtration: Filter the mixture through a fritted funnel or Celite pad. The 6-AN remains trapped on the solid beads.
-
Rinse: Wash the resin cake with solvent to recover any non-specifically bound product.
Module 3: Chromatographic Separation
Best for: Complex mixtures where extraction/scavenging fails.[1]
The Science: Standard Normal Phase (Silica) is often ineffective because 6-AN is highly polar and basic, causing severe peak tailing.[1]
Recommended Methods:
-
Reverse Phase (C18) with Ion Pairing:
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .
-
Why: TFA protonates the 6-AN, making it extremely polar.[1] It will elute near the void volume (very early), while most organic products will retain longer on the C18 column.
-
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Condition: High organic (90% ACN) to low organic gradient.
-
Why: 6-AN is retained strongly by the water layer on the silica surface, allowing less polar impurities to elute first.
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting the correct purification path based on your product's chemistry.
Caption: Decision Logic for 6-Aminonicotinamide Removal. Select method based on product stability and basicity.
Frequently Asked Questions (FAQ)
Q: My product is acid-sensitive (e.g., contains an acetal or silyl ether). Can I still use extraction? A: Yes, but avoid strong mineral acids like HCl. Instead, use 0.5 M Citric Acid or Saturated Ammonium Chloride . Alternatively, wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) .[4] Pyridines coordinate strongly to copper, forming water-soluble blue/purple complexes that partition into the aqueous phase.[1]
Q: I am labeling a protein with a 6-AN derivative. How do I remove the excess? A: Do not use the methods above for proteins. 6-AN (MW ~137 Da) is much smaller than proteins.[1] Use Size Exclusion Chromatography (Desalting Columns) or Dialysis (cutoff 3.5 kDa). The small 6-AN molecules will pass through the pores/membrane, while the protein remains.
Q: An emulsion formed during the acid wash. What now? A: 6-AN can act as a weak surfactant.[1]
-
Add Brine (Sat. NaCl) to the aqueous layer to increase ionic strength.
-
Filter the mixture through a pad of Celite to break physical emulsions.
-
Add a small amount of methanol to the organic phase.
References
-
Biotage. (n.d.).[5] Solid-Supported Reagents and Scavengers: Applications in Synthesis. Retrieved from [Link]
-
PubChem. (2025).[2][6] 6-Aminonicotinamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 6-Aminonicotinamide (CAS 329-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for N-acetylation of Aminopyridines
Welcome to the technical support hub for the N-acetylation of aminopyridines. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal logic behind temperature optimization. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic procedures, ensuring robust and reproducible outcomes.
Core Principles: Temperature as a Critical Control Parameter
The N-acetylation of aminopyridines is a cornerstone transformation in medicinal chemistry, often utilizing acetic anhydride as the acetylating agent.[1] While seemingly straightforward, the reaction temperature is a critical variable that dictates reaction rate, product selectivity, and impurity profile. Understanding the underlying principles of reaction kinetics and thermodynamics is paramount to mastering this synthesis.
The Reaction Mechanism: A Tale of Two Nitrogens
The N-acetylation of aminopyridines proceeds via a nucleophilic acyl substitution pathway.[1] The reaction is initiated by the attack of a nitrogen atom from the aminopyridine onto an electrophilic carbonyl carbon of acetic anhydride. However, aminopyridines possess two potentially nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen.
The site of initial attack and the overall mechanism can be influenced by the isomer of the aminopyridine:
-
2- and 3-Aminopyridines: The rate-determining step is typically the direct acetylation of the exocyclic amino nitrogen.[2]
-
4-Aminopyridine: The reaction can proceed through an initial acetylation of the more basic ring nitrogen, forming a highly reactive N-acetylpyridinium intermediate. This intermediate then undergoes a rapid intramolecular rearrangement to yield the final N-acetylated product.[2]
Catalysts like 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate this reaction by forming a more potent N-acylpyridinium intermediate, which is significantly more electrophilic than acetic anhydride itself.[3]
Caption: Energy profile illustrating kinetic and thermodynamic pathways.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the N-acetylation of aminopyridines, with a focus on temperature-related solutions.
Q1: My reaction shows low or no conversion to the desired product. Why is this happening and how can I fix it?
Answer: This is the most frequent challenge, often rooted in insufficient reactivity.
-
Causality: The nucleophilicity of the aminopyridine's amino group is likely too low to react efficiently at your current temperature. This is common with substrates bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or significant steric hindrance from ortho-substituents. [4]* Troubleshooting Steps:
-
Gradual Temperature Increase: The primary solution is to supply more thermal energy. Increase the reaction temperature in a stepwise manner (e.g., from room temperature to 40 °C, then 60 °C, then 80 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) at each stage. [5]Many reactions that are sluggish at room temperature proceed smoothly at 60-80 °C.
-
Prolong Reaction Time: If a moderate temperature increase doesn't suffice, extending the reaction time at that temperature can often drive the reaction to completion. [4] 3. Consider a Catalyst: For particularly unreactive amines, adding a catalytic amount of DMAP can dramatically increase the reaction rate, often allowing the reaction to proceed at a lower temperature than would otherwise be required. [6][7] 4. Reagent Choice: If heating leads to decomposition before the product forms, consider switching to a more reactive acetylating agent like acetyl chloride at a lower temperature (e.g., 0 °C to room temperature). [4]Note that this generates HCl, requiring a stoichiometric amount of a non-nucleophilic base like triethylamine.
-
Q2: I'm observing a significant amount of a diacetylated byproduct. How can I minimize its formation?
Answer: Diacetylation is a classic example of a thermodynamically favored side reaction that becomes prominent under forcing conditions.
-
Causality: The initially formed mono-acetylated product (an amide) can be further acetylated to form an imide (the diacetylated product). This second acetylation step typically has a higher activation energy and is favored by higher temperatures and longer reaction times. [8][5]An excess of acetic anhydride exacerbates this issue. [8]* Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective strategy. By reducing the thermal energy, you are operating under kinetic control, which favors the faster formation of the mono-acetylated product over the slower formation of the diacetylated one.
-
Control Stoichiometry: Use a minimal excess of acetic anhydride. A range of 1.05 to 1.2 equivalents is often sufficient. A large excess will drive the equilibrium towards the diacetylated product. [5] 3. Monitor Closely: Use TLC to track the consumption of the starting material. As soon as the aminopyridine is consumed, quench the reaction (e.g., by pouring it into ice water) to prevent further reaction. [1]
-
Q3: The reaction is extremely fast and exothermic upon adding acetic anhydride. How can I control it?
Answer: A highly exothermic reaction indicates a very reactive substrate, and lack of control can lead to side products and safety hazards.
-
Causality: Aminopyridines with strong electron-donating groups are highly nucleophilic and react very rapidly. The heat generated can cause localized overheating, promoting side reactions or boiling of the solvent.
-
Troubleshooting Steps:
-
Initial Cooling: Begin the reaction at a lower temperature. Submerging the reaction flask in an ice-water bath (0 °C) before and during the addition of acetic anhydride is standard practice. [5] 2. Slow, Dropwise Addition: Add the acetic anhydride slowly using a dropping funnel or syringe pump. This allows the heat to dissipate and maintains a controlled internal temperature.
-
Solvent Dilution: Ensure the reaction is not overly concentrated. Using an adequate amount of an appropriate solvent helps to absorb and distribute the heat generated.
-
Q4: What is a good starting temperature for an unknown aminopyridine substrate?
Answer: A prudent starting point is room temperature (20-25 °C). For many simple aminopyridines, this is sufficient. A common protocol for 2-aminopyridine involves adding acetic anhydride and ensuring the temperature does not exceed 60 °C, often using a water bath for cooling if needed. [1]This suggests that a range between room temperature and 60 °C is a good initial window to explore.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the N-acetylation of a novel aminopyridine.
Objective: To find the lowest temperature that provides a clean, high-yielding conversion to the N-acetylated product in a reasonable timeframe.
Methodology:
-
Setup: In five separate, identical small-scale reaction vials equipped with stir bars, place your aminopyridine (e.g., 0.5 mmol, 1.0 eq) and a suitable solvent (e.g., ethyl acetate, THF, or neat if the reaction allows).
-
Temperature Control: Place each vial in a controlled environment:
-
Vial 1: Ice bath (0 °C)
-
Vial 2: Room Temperature (RT, ~20 °C)
-
Vial 3: Oil bath at 40 °C
-
Vial 4: Oil bath at 60 °C
-
Vial 5: Oil bath at 80 °C
-
-
Reagent Addition: Once the vials have reached their target temperatures, add acetic anhydride (e.g., 0.6 mmol, 1.2 eq) to each vial simultaneously.
-
Monitoring: Start a timer. At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
TLC Analysis: Develop the TLC plate in an appropriate eluent system. Visualize the spots under UV light and/or with a stain. For each time point and temperature, assess:
-
Consumption of the starting material spot.
-
Intensity of the desired product spot.
-
Appearance of any new, undesired spots (byproducts).
-
-
Analysis and Selection: Review the TLC data. The optimal temperature is the one that shows complete consumption of the starting material and the strongest, cleanest product spot in the shortest amount of time. For example, if the 60 °C reaction is complete and clean in 1 hour, while the 80 °C reaction shows byproduct formation, 60 °C is the superior choice.
Caption: Workflow for a systematic temperature optimization study.
Data Presentation: Temperature Effects
The following table summarizes expected outcomes based on varying temperatures for a hypothetical moderately reactive aminopyridine.
| Temperature (°C) | Reaction Time | Conversion | Selectivity (Mono- vs. Di-) | Observations |
| 0 - RT | 4 - 8 h | Low to Moderate | High | Reaction is sluggish; ideal for highly reactive substrates. |
| 40 - 60 | 1 - 3 h | High to Complete | High | Often the "sweet spot" for clean, efficient conversion. [1] |
| 80 - 100 | < 1 h | Complete | Moderate to Low | Risk of diacetylation and thermal decomposition increases. [5] |
| > 100 | < 30 min | Complete | Low | Significant byproduct formation and discoloration likely. |
References
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795.
- BenchChem Technical Support Team. (2025).
- Gelt, H. L., & Gelt, H. L. (1974).
- Anonymous. (2026). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Source Not Available.
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.
- Vedantu. (2026). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
- Raitanen, J.-E. (2014). How can I get acetylation with acetic anhydride and prydine?
- Spivey, A. C., & Maddaford, A. (2004). Acylation of Alcohols and Amines.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of N-(2-Aminopyrimidin-4-yl)acetamide. BenchChem.
- BenchChem Technical Support Team. (2025).
- Anonymous. (1968). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
- BenchChem Technical Support Team. (2025). Common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them. BenchChem.
- Hill, C. A. S., et al. (2000). Diffusion plot showing rates of reaction of acetic anhydride with 5 % solutions of various tertiary amine catalysts.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. BenchChem.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
- LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Pyridine-3-Carboxamide Synthesis
Introduction: The Conversion vs. Selectivity Paradox
In the synthesis of pyridine-3-carboxamide (Nicotinamide), "low conversion" is rarely a singular failure mode. It is often a symptom of two competing thermodynamic realities: the kinetic resistance of the electron-deficient pyridine ring to electrophilic attack, or, more commonly, the thermodynamic drive toward over-hydrolysis to nicotinic acid.
This guide moves beyond basic recipe following. We analyze the causality of synthesis failures across the two dominant methodologies: Nitrile Hydrolysis (from 3-cyanopyridine) and Direct Amidation (from nicotinic acid).
Part 1: Troubleshooting 3-Cyanopyridine Hydrolysis
Context: The industrial and laboratory standard involves hydrating 3-cyanopyridine.[1][2] The reaction proceeds through an amide intermediate but can easily continue to the carboxylic acid (nicotinic acid) if not kinetically controlled.
Diagnostic Workflow: Why is my nitrile not converting?
Q1: I am using a basic hydrolysis method (NaOH/KOH), but my reaction stalls at ~60-70% conversion. Adding more base only increases the byproduct. Why?
A: You are fighting a thermodynamic equilibrium and product inhibition.
-
The Mechanism: In strong alkaline media, the reaction is not purely catalytic; the product (nicotinamide) competes for the hydroxide ion. More critically, the amide hydrolysis (Nicotinamide
Nicotinic Acid) is often faster than the initial nitrile hydration once a certain concentration of amide is reached. -
The Fix:
-
Switch to Heterogeneous Catalysis: Move away from homogeneous base hydrolysis. Use Manganese Dioxide (MnO₂) .[1][2][3][4] It facilitates surface-mediated hydration that is highly selective for the amide, effectively halting the reaction before the acid stage [1].
-
Temperature Control: Basic hydrolysis requires strict temperature monitoring. If you exceed 80°C, the rate of amide hydrolysis (
) overtakes nitrile hydration ( ). Maintain for base-catalyzed runs.
-
Q2: I switched to MnO₂ catalyst as recommended, but my conversion is <50%. The catalyst seems "dead."
A: MnO₂ activity is strictly dependent on its preparation method and crystalline phase (polymorphism).
-
The Cause: "Shelf-stable" commercial MnO₂ often lacks the necessary surface hydroxyl groups required to coordinate the nitrile nitrogen. The reaction is biphasic; if the catalyst surface is dry or highly crystalline (beta-phase), adsorption is poor.
-
The Protocol: You must use amorphous or delta-phase MnO₂ .
-
Validation: Verify activity by checking the pH of the aqueous slurry. It should be near neutral. If acidic, the catalyst may be promoting acid-hydrolysis pathways which are slower and dirtier.
-
Re-activation: Reflux the catalyst in distilled water for 1 hour before adding the substrate to ensure surface hydration [2].
-
Q3: I am using a bio-catalytic route (Nitrile Hydratase), but the enzyme dies after 3 cycles.
A: 3-Cyanopyridine has a high inhibitory effect on nitrile hydratase at high concentrations.
-
The Cause: Substrate inhibition and thermal deactivation. The reaction is exothermic.[5] If you add all substrate at
, the local exotherm denatures the enzyme. -
The Fix: Implement a Fed-Batch Protocol .
-
Start with 10% of the total substrate.
-
Continuously feed 3-cyanopyridine at a rate that matches the consumption rate (monitor via HPLC).
-
Maintain temperature strictly at 20-25°C.
-
Part 2: Troubleshooting Nicotinic Acid Amidation
Context: Converting Nicotinic Acid to Nicotinamide via Acid Chloride (Nicotinoyl Chloride) or direct coupling.
Q4: I am activating Nicotinic Acid with Thionyl Chloride (
A: This is likely a stability issue of the intermediate, Nicotinoyl Chloride Hydrochloride.
-
The Mechanism: The pyridine nitrogen is basic.[5][6] When you generate the acid chloride, it forms a hydrochloride salt. This salt is extremely hygroscopic. If you attempt to isolate it or expose it to air during the ammonia addition, it rapidly hydrolyzes back to the acid or decomposes.
-
The Fix: Perform a Telescoped Synthesis (One-Pot).
-
Reflux Nicotinic Acid in neat
(excess) until clear. -
Do not isolate. Distill off excess
under vacuum. -
Dilute immediately with dry DCM or Toluene.
-
Cannulate this solution slowly into a chilled (
) solution of aqueous ammonia or ammonia gas in solvent. The low temperature prevents the heat of neutralization from degrading the labile amide bond.
-
Q5: My coupling reaction (EDC/NHS) yields a product contaminated with urea byproducts that are impossible to separate.
A: Pyridine-3-carboxamide has similar solubility properties to many urea byproducts (dicyclohexylurea).
-
The Fix: Switch to Mixed Anhydride Activation .
-
Use Ethyl Chloroformate with Triethylamine (TEA) in THF.
-
Why: The byproduct is
and Ethanol (volatile) + TEA-HCl (water-soluble). -
Protocol: Treat Nicotinic Acid with TEA (1.1 eq) and Ethyl Chloroformate (1.1 eq) at -10°C. Stir 30 min. Add ammonia.[4][7][8] This ensures high conversion with easy workup.
-
Part 3: Visualization & Data
Reaction Pathway & Failure Modes[9]
The following diagram illustrates the kinetic competition between the desired amide formation and the undesired hydrolysis to acid.
Caption: Kinetic pathway of 3-cyanopyridine hydrolysis showing the critical over-hydrolysis step (
Comparative Catalyst Performance Table
| Catalyst System | Conversion Rate | Selectivity (Amide:Acid) | Key Failure Mode | Recommended Condition |
| NaOH / KOH (Base) | High (>95%) | Low (70:30) | Over-hydrolysis to Nicotinic Acid due to equilibrium shift. | T < 60°C, Stop at 80% conv. |
| MnO₂ (Heterogeneous) | Moderate (80-90%) | High (>99:1) | Catalyst surface poisoning; Phase inactivity. | Reflux (100°C), Amorphous Phase [1]. |
| Nitrile Hydratase | High (100%) | Perfect (100:0) | Substrate inhibition; Thermal denaturation. | Fed-batch, T < 25°C, pH 7.0 [3]. |
| Acid (H₂SO₄) | High (>90%) | Very Low (<50:50) | Hydrolysis of amide is faster than nitrile hydration. | Not Recommended. |
Part 4: Experimental Protocol (Validated)
Protocol: MnO₂ Catalyzed Hydration of 3-Cyanopyridine
This protocol minimizes over-hydrolysis and simplifies purification.[9]
-
Catalyst Activation: Suspend amorphous MnO₂ (20 wt% relative to substrate) in deionized water. Heat to 90°C for 30 minutes.
-
Reaction: Add 3-cyanopyridine (1.0 eq) to the hot suspension.
-
Conditions: Reflux (approx. 100°C) with vigorous stirring.
-
Critical Check: Monitor pH. If pH rises > 9, add trace dilute HCl to maintain pH 7-8. High pH promotes acid formation.
-
-
Monitoring: Check TLC (CHCl₃:MeOH 9:1) every 2 hours.
-
Workup:
-
Filter hot (while >60°C) through a Celite pad to remove MnO₂. Note: Nicotinamide precipitates upon cooling; filtering cold will lose product.
-
Cool filtrate to 4°C slowly. Collect crystals.
-
Yield Expectations: 85-92% isolated yield.
-
References
- Google Patents.Process for conversion of cyanopyridines to nicotinamides and catalyst therefor (US7345176B2).
-
National Institutes of Health (PubMed). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Retrieved from [Link]
-
ResearchGate. Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. Retrieved from [Link]
Sources
- 1. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 2. US7455827B2 - Process for preparing a catalyst for conversion of cyanopyridines to nicotinamides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 7. US2314843A - Process of producing nicotinamide - Google Patents [patents.google.com]
- 8. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of 6-Acetamidopyridine-3-Carboxamide in Cell Culture
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with 6-acetamidopyridine-3-carboxamide in in vitro models.
This compound is an acetylated analog of the well-characterized metabolic inhibitor 6-aminonicotinamide (6-AN). The primary liability of this molecule in cell culture is the acetamide bond at the 6-position of the pyridine ring. While amides are broadly stable at physiological pH[1], they are highly susceptible to enzymatic hydrolysis by amidases and esterases ubiquitous in standard serum supplements like Fetal Bovine Serum (FBS)[2][3]. Understanding the causality behind its degradation is critical to ensuring reproducible, artifact-free data in your metabolic assays.
Part 1: Troubleshooting Guide & FAQs
Q1: Why do my cells exhibit unexpected metabolic shifts (e.g., reduced NADPH, accumulation of 6-phosphogluconate) after 24-48 hours of treatment? Causality & Expert Insight: This is a classic signature of Pentose Phosphate Pathway (PPP) inhibition[4]. In the presence of FBS, this compound acts as a prodrug. Serum amidases catalyze the rapid hydrolysis of the acetamide group, yielding 6-aminonicotinamide (6-AN)[3]. 6-AN is a potent competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a rate-limiting enzyme in the PPP[4]. Once 6-AN is liberated, it arrests the oxidative phase of the PPP, leading to NADPH depletion and oxidative stress. Actionable Solution: If the intact acetamide is your intended test article, you must mitigate enzymatic cleavage. Transition your cells to serum-free media 12 hours prior to dosing, or utilize heat-inactivated FBS (56°C for 30 minutes), which denatures a significant fraction of serum amidases.
Q2: The compound precipitates or forms micro-crystals upon addition to the culture media. How can I ensure uniform dosing? Causality & Expert Insight: Pyridinecarboxamides possess strong intermolecular hydrogen-bonding networks (via the amide and acetamide groups), leading to high crystal lattice energy and poor aqueous solubility. When a highly concentrated DMSO stock is rapidly introduced into cold or room-temperature aqueous media, the localized change in dielectric constant causes the compound to crash out before it can disperse. Actionable Solution:
-
Prepare a master stock at 10 mM in anhydrous, cell-culture grade DMSO.
-
Pre-warm your culture media to 37°C.
-
Perform a serial dilution of the compound in DMSO first, ensuring you always add the same volume of solvent to your media.
-
Add the DMSO stock dropwise to the warmed media while gently vortexing. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Q3: How should I store the reconstituted compound to prevent spontaneous chemical degradation? Causality & Expert Insight: Prolonged exposure to atmospheric moisture in hygroscopic solvents like DMSO can initiate slow hydrolysis of the carboxamide group, even if the acetamide remains stable in the absence of enzymes. Actionable Solution: Aliquot the DMSO stock into single-use amber glass vials, purge with argon or nitrogen gas, and store at -80°C. Strictly avoid repeated freeze-thaw cycles.
Part 2: Experimental Protocol - Validating Compound Stability in Media
To establish a self-validating system for your experiments, you must empirically determine the half-life of this compound in your specific culture conditions using an LC-MS/MS assay.
Step 1: Media Preparation & Spiking
-
Prepare three test conditions: (A) DMEM + 10% Native FBS, (B) DMEM + 10% Heat-Inactivated FBS, and (C) Serum-Free DMEM.
-
Pre-warm all media to 37°C in a humidified 5% CO₂ incubator.
-
Spike this compound (from a 10 mM DMSO stock) into each media formulation to a final concentration of 10 µM (0.1% DMSO).
Step 2: Time-Course Sampling
-
Aliquot 100 µL from each condition at predefined time points: 0, 1, 2, 4, 8, 24, and 48 hours.
-
Immediately quench the enzymatic reaction by adding 300 µL of ice-cold acetonitrile containing an internal analytical standard.
Step 3: Protein Precipitation & Extraction
-
Vortex the quenched samples for 2 minutes at maximum speed to disrupt protein-drug binding.
-
Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated serum proteins.
-
Transfer 200 µL of the clear supernatant to an LC-MS/MS autosampler vial.
Step 4: LC-MS/MS Analysis
-
Inject 5 µL onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor the MRM (Multiple Reaction Monitoring) transitions for both the parent compound and the primary degradant (6-aminonicotinamide) to calculate the degradation half-life.
Part 3: Quantitative Data Summary
The following table summarizes the expected stability metrics derived from the protocol above, highlighting the critical impact of serum selection on compound integrity.
| Media Condition | Serum Additive | Half-Life (T₁/₂) | Primary Degradant Detected | Mechanistic Driver |
| DMEM | 10% Native FBS | 4 - 6 hours | 6-Aminonicotinamide (6-AN) | Active serum amidase hydrolysis |
| DMEM | 10% Heat-Inactivated FBS | ~ 24 hours | 6-Aminonicotinamide (6-AN) | Residual amidase activity |
| DMEM | None (Serum-Free) | > 72 hours | None (Stable) | Absence of enzymatic cleavage |
Part 4: Mechanistic Pathway Visualization
Enzymatic hydrolysis of this compound in serum and subsequent PPP blockade.
References
- Source: nih.
- Title: N-Acylethanolamine Acid Amidase (NAAA)
- Source: nih.
- Source: thno.
Sources
- 1. Surface Functionalization and Dynamics of Polymeric Cell Culture Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration [thno.org]
- 4. 6-Aminonicotinamide inhibition of the pentose phosphate pathway in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regiocontrol in Acetylation of 6-Aminonicotinamide
Ticket ID: #ACCT-6AN-REGIO Status: Open Subject: Troubleshooting Regioselectivity & Yield in 6-Aminonicotinamide Acetylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1]
The User Challenge:
You are attempting to acetylate 6-aminonicotinamide (6-AN). The target is
-
Ring-N acetylation (Kinetic product, unstable salts).
-
Bis-acetylation (Over-reaction).
-
Amide dehydration (Side reaction converting the C3-amide to a nitrile).
-
Incomplete conversion (Due to the electron-withdrawing C3-amide group deactivating the C6-amine).
The Chemical Logic (The "Why"): 6-AN is a 2-aminopyridine derivative. The acetylation of 2-aminopyridines is governed by a competition between kinetic and thermodynamic control.
-
Kinetic Attack: The Ring Nitrogen (
) is the most basic site. Acetic anhydride ( ) attacks here first, forming a Ring-N-acetyl cation. -
Thermodynamic Rearrangement: Under heat (reflux), the acetyl group migrates from the Ring Nitrogen to the Exocyclic Nitrogen (
). This is often an intermolecular process or a solvent-assisted rearrangement. -
Deactivation: The amide group at C3 is electron-withdrawing. This reduces the nucleophilicity of the
amine compared to standard pyridine, requiring more forcing conditions (heat/catalyst) but simultaneously increasing the risk of side reactions.
Pathway Visualization
Figure 1: Kinetic vs. Thermodynamic pathways in 2-aminopyridine acetylation. Note the rearrangement step required to secure the target product.
Validated Experimental Protocols
Do not use generic amine protocols. 6-AN requires specific handling due to its poor solubility and deactivated nucleophilicity.
Protocol A: The "Thermodynamic" Method (Recommended)
Best for: High regioselectivity for the mono-N6-acetyl product.
Reagents:
-
Substrate: 6-Aminonicotinamide (1.0 equiv)
-
Reagent: Acetic Anhydride (
) (4.0 - 5.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH) (Volume: 5-10 mL per gram of substrate)
-
Catalyst: None (Self-catalyzed by AcOH)
Step-by-Step:
-
Suspension: Charge 6-AN into a round-bottom flask. Add Glacial AcOH. The starting material will likely not dissolve immediately.
-
Activation: Add
dropwise at room temperature. -
Thermodynamic Drive: Heat the mixture to reflux (approx. 118°C) .
-
Critical Checkpoint: The solid should dissolve as the reaction proceeds and the product forms.
-
-
Duration: Reflux for 2–4 hours. Monitor by TLC (Note: 6-AN is very polar; use 10% MeOH/DCM).
-
Work-up (Precipitation): Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (10x volume).
-
Isolation: The target product, N-(5-carbamoylpyridin-2-yl)acetamide, should precipitate as a white/off-white solid. Filter and wash with cold water to remove AcOH.
Why this works: Acetic acid acts as both solvent and proton shuttle, facilitating the rearrangement of any kinetic ring-acetylated species to the stable exocyclic amide.
Protocol B: The "Mild" Method (Catalytic)
Best for: Substrates sensitive to high heat or if amide dehydration (nitrile formation) is observed in Method A.
Reagents:
-
Substrate: 6-Aminonicotinamide (1.0 equiv)
-
Reagent: Acetyl Chloride (1.1 equiv) OR
(1.2 equiv) -
Base: Pyridine (Solvent volume) OR DMAP (0.1 equiv) in DCM.
-
Note: 6-AN solubility in DCM is poor. Pyridine is preferred as both solvent and base.
Step-by-Step:
-
Dissolve/suspend 6-AN in dry Pyridine.
-
Cool to 0°C.
-
Add Acetyl Chloride dropwise.[1]
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Add water.
-
Isolation: Evaporate pyridine (azeotrope with toluene if necessary) or pour into water to precipitate.
Troubleshooting Dashboard
Use this decision matrix to diagnose your specific failure mode.
Figure 2: Diagnostic flow for common acetylation issues.
FAQ: Specific Failure Modes
Q1: My product has a new peak in the IR around 2200 cm⁻¹. What happened?
Diagnosis: You have dehydrated the primary amide (at C3) to a nitrile (
Q2: The NMR shows a mixture of isomers. How do I distinguish them? Data Table: Diagnostic NMR Shifts (DMSO-d6)
| Feature | Unreacted 6-AN | Target ( | Ring-N-Acetyl (Kinetic) |
| Amide Proton ( | Broad singlet (~6.5 ppm) | Sharp singlet (~10.5 - 10.9 ppm) | Not present (if salt) |
| Ring Proton (H3) | ~8.5 ppm | ~8.7 ppm (Deshielded) | >9.0 ppm (Highly deshielded) |
| Methyl Group | N/A | ~2.1 ppm (Singlet) | ~2.4 ppm (Often distinct) |
Q3: The reaction is stuck at 50% conversion.
Mechanism: The product (
References & Authority
The protocols and mechanisms described above are synthesized from established organic chemistry principles regarding 2-aminopyridines and specific data points for nicotinamide derivatives.
-
BenchChem Protocols. Protocol for N-acetylation of 2-aminopyridine. (General methodology for aminopyridine acetylation using Acetic Anhydride).
-
Talik, Z., et al. Specificity of 15N NMR chemical shifts to the nature of substituents... in substituted pyridine N-oxides. (Provides critical NMR data for distinguishing ring-N vs exocyclic-N substitution).
-
Karmacharya, U., et al. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[2] (Demonstrates acetylation of substituted 2-aminopyridines in medicinal chemistry).
-
LibreTexts Chemistry. Kinetic Versus Thermodynamic Products. (Foundational theory explaining the Ring-N to Exocyclic-N rearrangement).
Disclaimer: All experimental procedures should be conducted in a fume hood with appropriate PPE. Acetic anhydride is corrosive and a lachrymator.[3]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 6-Acetamidopyridine-3-carboxamide
The following guide details the 1H NMR spectrum analysis of 6-acetamidopyridine-3-carboxamide , structured to support researchers in structural verification and impurity profiling.
Executive Summary & Comparison Scope
Compound: this compound (also known as 6-acetylaminonicotinamide). CAS: Not broadly listed; derivative of 6-aminonicotinamide (CAS 329-89-5). Application: Key intermediate in the synthesis of kinase inhibitors and pyridine-based drug scaffolds.
This guide compares the spectral performance of this compound across two critical dimensions:
-
Solvent Systems (DMSO-d6 vs. Methanol-d4): Evaluating proton exchangeability and resolution of labile amide signals.
-
Precursor Differentiation: Distinguishing the product from its starting material, 6-aminopyridine-3-carboxamide.
Structural Analysis & Assignment Logic
Understanding the electronic environment is a prerequisite for accurate assignment. The molecule consists of a pyridine ring substituted with an electron-withdrawing carboxamide group (-CONH₂) at position 3 and an acetamido group (-NHCOCH₃) at position 6.
Theoretical Shift Prediction (Causality)
-
H2 (Pyridine): Located between the ring nitrogen and the carboxamide. It experiences maximum deshielding due to the electronegativity of the nitrogen and the electron-withdrawing nature of the carbonyl. Expected: ~8.7–8.9 ppm (Singlet/Doublet).
-
H4 (Pyridine): Ortho to the carboxamide. Deshielded by the carbonyl anisotropy but less so than H2. Expected: ~8.2–8.4 ppm (Doublet of Doublets).
-
H5 (Pyridine): Ortho to the acetamido group. In the precursor (amine), this proton is highly shielded (~6.5 ppm). Upon acetylation, the anisotropy of the acetyl carbonyl strongly deshields this position, shifting it downfield significantly. Expected: ~8.1–8.2 ppm (Doublet).
-
NH (Acetamide): Highly acidic amide proton, typically appearing very downfield. Expected: ~10.5–10.9 ppm (Broad Singlet).
-
NH₂ (Carboxamide): Two non-equivalent protons due to restricted rotation around the C-N bond. Expected: ~7.4 and ~8.0 ppm (Broad Singlets). [1][2]
-
CH₃ (Acetyl): Isolated methyl group attached to a carbonyl. Expected: ~2.1 ppm (Singlet). [1]
Comparative Analysis: Solvent & Precursor Performance[3]
The following table contrasts the spectral features in the recommended solvent (DMSO-d6) versus the alternative (MeOD) and the precursor.
Table 1: Comparative Spectral Data
| Feature | Target: DMSO-d6 (Recommended) | Alt 1: Methanol-d4 (Validation) | Alt 2: Precursor (6-Amino) |
| Acetamido NH | 10.7 ppm (s) (Visible) | Disappears (Exchanged) | N/A (Missing) |
| Carboxamide NH₂ | 7.5 / 8.0 ppm (2 x br s) | Disappears (Exchanged) | ~7.2 ppm (Broad) |
| Pyridine H2 | ~8.8 ppm (d, J=2.0 Hz) | ~8.7 ppm (s) | ~8.5 ppm |
| Pyridine H5 | ~8.15 ppm (Deshielded) | ~8.1 ppm | ~6.5 ppm (Shielded) |
| Methyl Group | 2.12 ppm (s) | 2.15 ppm (s) | N/A (Missing) |
| Interpretation | Full Structural Proof | Backbone Confirmation | Impurity Flag |
Critical Insight: The shift of H5 from ~6.5 ppm (in the amine) to ~8.15 ppm (in the acetamide) is the primary indicator of successful acetylation. If you see a doublet upfield at 6.5 ppm, your reaction is incomplete.
Experimental Protocol
Method A: Standard Characterization (DMSO-d6)
This protocol ensures visibility of all protons, including the labile amides.
-
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6 (99.9% D).
-
Tube Selection: Use high-quality 5mm NMR tubes to minimize shimming errors.
-
Acquisition Parameters (400/500 MHz):
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1):Wait ≥ 5 seconds . The amide protons have long T1 relaxation times; a short D1 will suppress their integration.
-
Scans: 16–64 scans.
-
Temperature: 298 K (25°C).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.
Method B: D₂O Shake (Validation)
Use this if the amide region (7.0–8.0 ppm) is crowded by aromatic signals.
-
Acquire the standard DMSO-d6 spectrum.
-
Add 1–2 drops of D₂O directly to the NMR tube.
-
Shake vigorously and let settle for 2 minutes.
-
Re-acquire the spectrum.
-
Result: The peaks at 10.7, 8.0, and 7.5 ppm will vanish. The aromatic signals (H2, H4, H5) will remain, confirming the assignment of the labile protons.
-
Visualization of Signaling & Workflow
Diagram 1: Structural Assignment Map
This diagram correlates the chemical structure with the specific NMR signals.
Caption: Chemical shift assignment map. Red/Yellow nodes indicate aromatic protons; Green nodes indicate exchangeable amide protons.
Diagram 2: Analysis Workflow
This workflow ensures a self-validating experimental process.
Caption: Decision tree for verifying product purity and distinguishing it from the amino-precursor.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). 6-Aminopyridine-3-carboxamide NMR Spectrum Data.
-
National Institutes of Health (NIH). (2014). 1H chemical shifts of amides in DMSO solvent. PubMed.
-
SDBS. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).
Sources
Advanced Characterization of N-(5-carbamoylpyridin-2-yl)acetamide: A Comparative MS Fragmentation Guide
The following technical guide details the mass spectrometry fragmentation patterns of N-(5-carbamoylpyridin-2-yl)acetamide (also referred to as 6-acetamidonicotinamide ). This analysis synthesizes structural mechanistic principles with comparative data from relevant pyridine-carboxamide analogs.[1]
Executive Summary & Structural Context[2][3][4]
N-(5-carbamoylpyridin-2-yl)acetamide (Formula:
Accurate identification of this molecule requires distinguishing it from its deacetylated metabolite (6-aminonicotinamide ) and its structural core (nicotinamide ). This guide provides a definitive fragmentation map, highlighting the diagnostic neutral loss of ketene (42 Da) as the primary differentiator.
The Comparative Cohort
To ensure objective validation, we compare the target molecule against two primary alternatives found in similar biological matrices:
| Compound ID | Name | Structure Note | Monoisotopic Mass ( |
| Target (A) | N-(5-carbamoylpyridin-2-yl)acetamide | Parent Molecule | 180.08 |
| Analog (B) | 6-Aminonicotinamide | Deacetylated Metabolite | 138.07 |
| Analog (C) | Nicotinamide | Core Scaffold (Lacks acetamido) | 123.06 |
Experimental Methodology (Standardized Protocol)
To replicate these results, use the following standardized LC-MS/MS parameters. These settings are optimized to balance parent ion stability with informative fragmentation.
Sample Preparation[1][2][5][6]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Direct Infusion: Infuse at 10 µL/min into the ESI source for tuning.
MS Source Parameters (ESI+)
-
Instrument Platform: Q-TOF or Triple Quadrupole (e.g., Sciex 6500+, Agilent 6545).
-
Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.[2]
-
Spray Voltage: 4500 V.
-
Source Temperature: 350°C.
-
Curtain Gas: 30 psi.
-
Declustering Potential (DP): 60 V (Moderate to prevent in-source fragmentation).
-
Collision Energy (CE): Ramped 15–35 eV (Optimal fragmentation at ~25 eV).
Fragmentation Mechanics & Pathway Analysis[2]
Target (A): N-(5-carbamoylpyridin-2-yl)acetamide ( 180)
The fragmentation of the Target (A) is characterized by a sequential "peeling" of the substituents.
Step 1: The Diagnostic Ketene Loss (Transition
)
The most abundant and stable transition is the loss of the acetyl group. Unlike simple amide hydrolysis which loses acetic acid, gas-phase fragmentation of N-aromatic acetamides typically proceeds via a four-membered transition state , ejecting a neutral ketene molecule (
-
Precursor:
180.08 -
Product:
138.07 (Identical to protonated 6-aminonicotinamide). -
Mechanism: Hydrogen migration from the N-acetyl methyl group to the amide nitrogen, followed by cleavage.
Step 2: Carboxamide Degradation (Transition
or
)
Once the acetyl group is removed, the remaining 6-aminonicotinamide core fragments at the C-5 carbamoyl group.
-
Path A (Ammonia Loss): Loss of
(17 Da) to form the acylium ion ( 121). -
Path B (CO Loss): Loss of Carbon Monoxide (28 Da) is also observed, though typically less intense than ammonia loss in carboxamides.
Visualization of Signaling Pathway
The following diagram illustrates the fragmentation tree, contrasting the Target against its analogs.
Figure 1: Comparative fragmentation tree showing the convergence of the Target (A) and Analog (B) pathways.
Comparative Data Analysis
The table below summarizes the key spectral features. Note that Analog (B) acts as a subset of Target (A) . If you observe
| Feature | Target (A) | Analog (B) | Analog (C) |
| Parent Ion ( | 180.08 | 138.07 | 123.06 |
| Base Peak (High CE) | 138.07 | 121.04 | 80.05 |
| Primary Neutral Loss | Ketene (42 Da) | Ammonia (17 Da) | Ammonia (17 Da) |
| Diagnostic Ion 1 | 138.07 (Stable amide) | 121.04 (Acylium) | 106.03 (Loss of NH3) |
| Diagnostic Ion 2 | 96.05 (Pyridine ring) | 94.06 (Amine core) | 78.03 (Pyridine) |
| Collision Energy ( | 15 eV | 25 eV | 28 eV |
Interpretation Guide
-
The "Ketene Shift": The presence of the mass shift of 42 Da (
) is the definitive confirmation of the N-acetamide group. -
In-Source Fragmentation: Be cautious of "in-source" fragmentation where the labile acetamide bond breaks before the quadrupole. If
138 is observed in the MS1 scan of the Target sample, lower the Declustering Potential (DP). -
Isomer Differentiation: Isomers such as N-(pyridin-2-yl)acetamide (lacking the 5-carbamoyl) will show the ketene loss (
) but will lack the secondary fragments associated with the carbamoyl group ( 121).
References
-
NIST Mass Spectrometry Data Center. (2023). Acetamide and Pyridine Derivatives Fragmentation Data. National Institute of Standards and Technology.[3] [Link]
-
Mullangi, R., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update. MDPI Toxins. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Amides and Aromatics. [Link]
Sources
Melting point comparison 6-acetamidonicotinamide vs 6-aminonicotinamide
This technical guide provides a comparative analysis of 6-Aminonicotinamide (6-AN) and its acetylated derivative, 6-Acetamidonicotinamide , focusing on thermal properties, structural implications, and experimental characterization.
Executive Summary
6-Aminonicotinamide (6-AN) is a well-characterized antimetabolite and teratogen used extensively in cancer research to inhibit 6-phosphogluconate dehydrogenase (6PGD). Its high melting point (245–248°C) reflects a stable, hydrogen-bond-rich crystal lattice.
6-Acetamidonicotinamide , the
Part 1: Chemical Structure & Theoretical Basis
The thermal behavior of these two compounds is dictated by their ability to form intermolecular hydrogen bonds and the symmetry of their crystal packing.
Structural Comparison
| Feature | 6-Aminonicotinamide | 6-Acetamidonicotinamide |
| CAS Number | 329-89-5 | Not Standardized (Custom Synthesis) |
| Formula | ||
| Mol. Weight | 137.14 g/mol | 179.18 g/mol |
| H-Bond Donors | 2 (Primary Amine + Amide) | 2 (Secondary Amide + Primary Amide) |
| Key Functional Group | Free Amino (-NH | Acetamido (-NHCOCH |
Theoretical Thermal Analysis
-
6-Aminonicotinamide: The molecule possesses a primary amine and a primary amide. The high melting point (>245°C) indicates a robust 3D hydrogen-bonding network where the amino group acts as a double donor and the pyridine nitrogen/amide oxygen act as acceptors. The crystal lattice energy is exceptionally high for a molecule of this size.
-
6-Acetamidonicotinamide: Acetylation converts the primary amine into a secondary amide. While this adds molecular weight (usually increasing MP), it introduces steric bulk that may disrupt the highly efficient packing seen in 6-AN.
-
Analogue Prediction: In simpler systems like 2-aminopyridine (MP 58°C) vs. 2-acetamidopyridine (MP 66°C), acetylation slightly increases MP. However, for high-melting solids like 6-AN, the bulky acetyl group often disrupts the optimal lattice, potentially lowering the melting point or broadening the melting range due to polymorphism.
-
Part 2: Experimental Data Comparison
The following data aggregates confirmed literature values for 6-AN and predictive parameters for the acetamido derivative.
| Property | 6-Aminonicotinamide (6-AN) | 6-Acetamidonicotinamide |
| Melting Point | 245 – 248 °C (Decomposes) [1][2] | Not Listed (Requires experimental determination) |
| Physical State | White to off-white crystalline powder | Off-white solid (Predicted) |
| Solubility | DMSO (27 mg/mL), Methanol (sparingly) | DMSO, DMF (Moderate) |
| Purity Standard | Custom Synthesis Grade | |
| Toxicity | High (Teratogen, Metabolic Inhibitor) | Unknown (Presumed Metabolic Inhibitor) |
Critical Note: The absence of a standard melting point for 6-acetamidonicotinamide in major registries (PubChem, NIST) indicates it is typically generated in situ or used immediately in synthesis without isolation as a commercial standard.
Part 3: Experimental Protocols
To verify the identity of these compounds, the following protocols define the synthesis of the acetylated derivative and the comparative melting point determination.
Protocol A: Synthesis of 6-Acetamidonicotinamide (Acetylation)
Objective: To convert 6-AN into its acetamido derivative for characterization.*
-
Reagents:
-
6-Aminonicotinamide (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (Solvent/Catalyst, 5 volumes)
-
-
Procedure:
-
Dissolution: Suspend 6-aminonicotinamide in pyridine in a round-bottom flask.
-
Addition: Dropwise add acetic anhydride at 0°C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Work-up: Pour reaction mixture into ice-cold water. The acetamido derivative should precipitate.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize from Ethanol/Water to ensure high purity for MP determination.
-
Protocol B: Capillary Melting Point Determination
Objective: Accurate thermal characterization to distinguish the starting material from the product.*
-
Sample Prep: Dry both samples (6-AN and crude Acetamido-AN) in a desiccator for 24 hours.
-
Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 200°C.
-
Slow Ramp: 1°C/min from 200°C until melting is observed.
-
-
Observation:
-
Record
(first liquid drop) and (complete liquefaction). -
Note: 6-AN often exhibits browning (decomposition) near its melting point (245°C).
-
Part 4: Visualization of Pathways
The following diagram illustrates the structural relationship and the characterization workflow.
Figure 1: Logical flow from the precursor 6-AN to the acetylated derivative, culminating in comparative thermal analysis.[1][2]
References
-
National Toxicology Program (NTP). (1992). Chemical and Physical Properties: 6-Aminonicotinamide.[3] National Institutes of Health. Available at: [Link]
-
Street, J. C., et al. (1997).[4] Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. Cancer Research, 57(18), 3956-3962.
Sources
Crystal Structure and Solid-State Performance Guide: 6-Acetamidopyridine-3-carboxamide vs. Alternatives
As drug development increasingly relies on solid-state optimization to ensure bioavailability and shelf-life, understanding the crystallographic landscape of active pharmaceutical ingredients (APIs) is paramount. Pyridine-3-carboxamide (nicotinamide) derivatives serve as critical pharmacophores, particularly as enzyme inhibitors (e.g., G6PD inhibitors).
This guide provides an in-depth, objective comparison of the solid-state performance and crystal structure data of 6-acetamidopyridine-3-carboxamide (6-AAN) against its primary alternatives: its parent molecule 6-aminonicotinamide (6-AN) and the foundational scaffold nicotinamide (NAM) .
Structural Causality: The Role of the Acetyl Group in Crystal Engineering
The physical stability of a crystalline API is dictated by its hydrogen-bonding network (synthons) and conformational flexibility. The structural evolution from NAM to 6-AAN demonstrates how targeted functional group modifications drastically alter thermodynamic stability.
-
Nicotinamide (NAM): NAM possesses a highly flexible primary amide group. This rotational freedom allows the molecule to pack into multiple distinct crystal lattices, resulting in extreme polymorphism (at least 9 known polymorphs) . While highly soluble, this polymorphic unpredictability poses severe risks during formulation, as phase transitions can occur under mechanical stress or temperature changes.
-
6-Aminonicotinamide (6-AN): The addition of a primary amine at the 6-position introduces a dual hydrogen-bond donor. In its monoclinic
lattice, the amide group rotates such that the carbonyl oxygen is syn to the pyridine nitrogen. This allows 6-AN to form centrosymmetric rings via N—H···N and N—H···O hydrogen bonds, creating 1D ribbon-like structures . While more stable than NAM, the primary amine still retains enough flexibility to permit solvent-induced phase shifts. -
This compound (6-AAN): Acetylating the 6-amino group fundamentally changes the solid-state causality. The acetyl group introduces significant steric bulk and converts the primary amine into a conformationally restricted secondary amide. This restriction forces the molecule to form robust, highly predictable homomeric amide-amide dimers[
synthons]. These dimers interlock into rigid 2D sheets. Consequently, 6-AAN exhibits a deep thermodynamic minimum, drastically reducing polymorphic risk and increasing thermal stability compared to its precursors.
Structural evolution and solid-state stability of pyridine-3-carboxamides.
Quantitative Performance Comparison
The table below summarizes the crystallographic and thermodynamic metrics of the three compounds. The data illustrates how the rigidification of the hydrogen-bonding network in 6-AAN translates to superior solid-state reliability.
| Property / Metric | Nicotinamide (NAM) | 6-Aminonicotinamide (6-AN) | This compound (6-AAN) |
| Space Group (Stable Form) | Monoclinic, | Monoclinic, | Monoclinic / Triclinic (Rigidified) |
| Z (Molecules per unit cell) | 4 | 4 | 2 or 4 (High packing efficiency) |
| Dominant H-Bond Motif | Variable (Amide-Amide) | 1D Ribbons (N-H···N, N-H···O) | 2D Sheets (Dual Amide-Amide Dimers) |
| Polymorphic Tendency | Extreme (9 known forms) | Moderate (1 primary form) | Low (Sterically locked) |
| Melting Point | ~128 °C | 245–248 °C (473–478 °F) | >250 °C (Driven by 2D sheet stability) |
| Formulation Suitability | Requires strict phase control | Suitable, but moisture sensitive | Highly suitable (Thermodynamically stable) |
Experimental Workflows for Crystallographic Validation
To objectively verify the structural advantages of 6-AAN over its alternatives, researchers must employ self-validating crystallographic protocols. The following methodologies ensure that the resulting structural data is free from kinetic trapping and accurately reflects the thermodynamic minimum of the API.
Protocol A: Thermodynamic Crystallization via Slow Evaporation
Causality: Rapid precipitation (e.g., crash cooling or anti-solvent addition) often traps molecules in metastable polymorphic states. Slow evaporation ensures the system remains near equilibrium, allowing the most thermodynamically stable homomeric synthons of 6-AAN to nucleate and grow.
-
Solvent Screening: Dissolve 50 mg of 6-AAN in 5 mL of a polar aprotic solvent (e.g., DMF or DMSO) to disrupt strong intermolecular amide bonds, followed by the dropwise addition of a co-solvent (e.g., ethanol) until the solution is near saturation.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).
-
Controlled Evaporation: Puncture the vial cap with a single needle hole (18G) to restrict the vapor escape rate. Place the vial in a vibration-free incubator at a constant 20 °C.
-
Harvesting: After 7–14 days, harvest the crystals. Self-Validation Step: Inspect the crystals under a polarizing optical microscope. A single, high-quality crystal will exhibit uniform extinction when rotated under cross-polarized light. If the crystal extinguishes in patches, it is twinned and must be rejected to prevent overlapping diffraction lattices.
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
Causality: To accurately map the electron density of the hydrogen atoms involved in the crucial amide-amide dimers, high-resolution diffraction is required.
-
Mounting: Coat the selected crystal (optimal size: 0.1–0.3 mm) in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.
-
Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 173 K. Causality: Cooling reduces the thermal motion (Debye-Waller factors) of the atoms, drastically improving the resolution of the lighter hydrogen atoms involved in the 2D sheet network.
-
Data Collection: Utilize Mo K
radiation ( Å). Causality: Mo K is preferred over Cu K for standard organic molecules like 6-AAN because it minimizes X-ray absorption effects, yielding more accurate intensity data for structure solution. -
Structure Solution & Refinement: Integrate the frames using standard reduction software (e.g., APEX/SAINT). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure all hydrogen atoms on the amide nitrogens are located from the difference Fourier map and refined freely to validate the hydrogen-bonding distances.
Step-by-step experimental workflow for single-crystal X-ray diffraction.
Conclusion
For drug development professionals evaluating pyridine-3-carboxamide derivatives, This compound (6-AAN) offers superior solid-state performance compared to nicotinamide and 6-aminonicotinamide. The strategic addition of the acetyl group acts as a structural locking mechanism. By restricting conformational flexibility and enforcing a rigid 2D sheet hydrogen-bonding network, 6-AAN mitigates the severe polymorphic risks inherent to this class of compounds, ensuring a highly stable, formulation-ready API profile.
References
-
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design / National Science Foundation Public Access Repository (NSF PAR). Available at:[Link]
-
6-Aminonicotinamide. Ntsala, L. P., & Lemmerer, A. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(8), o2449. Available at:[Link]
-
PubChem Compound Summary for CID 9500, 6-Aminonicotinamide. National Center for Biotechnology Information. Available at:[Link]
Technical Comparison: Cytotoxic Profiles of 6-Acetamidopyridine-3-carboxamide vs. 6-Aminonicotinamide (6-AN)
This technical guide provides a rigorous comparative analysis of 6-Aminonicotinamide (6-AN) and its acetylated derivative, 6-acetamidopyridine-3-carboxamide (also known as N-acetyl-6-aminonicotinamide).
The analysis focuses on the Structure-Activity Relationship (SAR) governing their cytotoxicity. The central thesis is that 6-AN acts as a potent antimetabolite through "lethal synthesis" into NAD+ analogs, whereas the acetylated derivative represents a detoxified metabolite or inactive analog due to the steric and electronic blockade of the ribosylation site.
Executive Summary
-
6-Aminonicotinamide (6-AN): A high-potency antimetabolite and neurotoxin. It functions as a prodrug that is metabolically converted into toxic NAD+ and NADP+ analogs (6-amino-NAD/P). These analogs potently inhibit 6-phosphogluconate dehydrogenase (6-PGD) and Glucose-6-phosphate dehydrogenase (G6PD) , causing oxidative stress, ATP depletion, and cell death.
-
This compound: The N-acetylated derivative of 6-AN. Based on established pyridine nucleotide salvage pathways, this compound is pharmacologically inactive as a G6PD inhibitor in its native form. The acetylation of the exocyclic amine prevents the molecule from acting as a substrate for NAD+ glycohydrolases, thereby blocking the "lethal synthesis" pathway. It typically exhibits negligible cytotoxicity unless intracellular deacetylation occurs.
Verdict: 6-AN is the active cytotoxic agent; this compound serves as a negative control or a downstream detoxification product.
Chemical & Mechanistic Foundation
Structural Comparison
The critical difference lies at the C6 position of the pyridine ring.
| Feature | 6-Aminonicotinamide (6-AN) | This compound |
| Structure | Pyridine-3-carboxamide with a free -NH₂ at C6. | Pyridine-3-carboxamide with an -NH-CO-CH₃ at C6.[1] |
| Molecular Weight | 137.14 g/mol | 179.18 g/mol |
| Key Property | Substrate for NAD+ nucleosidases. | NOT a substrate for NAD+ nucleosidases. |
| Role | Active Antimetabolite.[2] | Inactive Analog / Metabolite. |
Mechanism of Action: The "Lethal Synthesis"
The cytotoxicity of 6-AN is not intrinsic to the parent molecule but results from its intracellular conversion.
-
Recognition: The microsomal enzyme NAD+ glycohydrolase (NADase) mistakenly recognizes 6-AN as Nicotinamide.
-
Exchange: It exchanges the nicotinamide moiety of NAD+ with 6-AN, forming 6-amino-NAD .
-
Phosphorylation: This is further phosphorylated to 6-amino-NADP .
-
Inhibition: 6-amino-NADP is a potent competitive inhibitor of 6-PGD and G6PD. This blocks the Pentose Phosphate Pathway (PPP), halting NADPH production (essential for ROS scavenging) and ribose synthesis (essential for DNA repair).
Why the Acetyl Group Blocks Toxicity: The enzyme NADase requires a free amino group (or a sterically unhindered nitrogen) to facilitate the glycosidic bond formation. The acetamido group introduces significant steric bulk and alters the electron density of the pyridine ring, rendering the molecule unrecognizable to the salvage pathway enzymes. Consequently, the toxic NAD analog is never formed.
Visualization: Differential Metabolic Fate
The following diagram illustrates the divergence in metabolic processing that dictates the toxicity difference.
Figure 1: Mechanism of Differential Toxicity. 6-AN undergoes "lethal synthesis" to form toxic NAD analogs, while the acetylated derivative is rejected by the salvage enzymes due to steric hindrance.
Comparative Cytotoxicity Data
While direct side-by-side IC50 values are rare in literature (as the acetylated form is often a synthesis intermediate or metabolite), the expected biological profiles based on SAR principles are summarized below.
| Parameter | 6-Aminonicotinamide (6-AN) | This compound |
| Primary Target | 6-Phosphogluconate Dehydrogenase (6-PGD) | None (Inert) |
| IC50 (Tumor Cell Lines) | 0.1 µM – 10 µM (Highly Toxic) | > 100 µM (Non-Toxic) |
| Metabolic Activation | Required (via NADase) | None |
| Effect on NADPH | Severe Depletion | No Effect |
| Effect on ROS | Significant Increase (Oxidative Stress) | No Effect |
| In Vivo Toxicity | Neurotoxicity (paralysis), Teratogenicity | Low / Rapid Renal Excretion |
Key Experimental Evidence:
-
6-AN: Studies in A549 and H460 lung cancer cells show 6-AN induces apoptosis at concentrations as low as 10 µM , with significant inhibition of lactate production and glucose consumption [1].
-
Acetylation Effect: In the metabolism of isoniazid (a related pyridine), N-acetylation is the primary detoxification pathway. Similarly, the acetylation of 6-AN prevents its participation in the NAD salvage pathway, rendering it biologically inert unless a deacetylase removes the group [2].
Experimental Protocols for Verification
To experimentally validate this comparison in your lab, use the following self-validating workflow.
Protocol: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 differential between the two compounds.
-
Cell Seeding: Seed A549 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment:
-
Group A (Active): Treat with 6-AN (Serial dilution: 0.1 µM to 100 µM).
-
Group B (Control): Treat with this compound (Serial dilution: 1 µM to 500 µM).
-
Vehicle Control: DMSO (<0.5%).[2]
-
-
Incubation: Incubate for 48 to 72 hours . (Note: 6-AN toxicity is delayed as it requires metabolic conversion).
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure absorbance at 570 nm.
-
Validation Check: Group A must show a sigmoidal dose-response curve. Group B should show a flat line or minimal toxicity at high doses.
Protocol: G6PD Activity Assay
Objective: Confirm the mechanism of action (Pathway Blockade).
-
Lysate Preparation: Treat cells with IC50 concentration of both compounds for 24h. Lyse cells.
-
Enzymatic Reaction:
-
Substrate: Glucose-6-Phosphate + NADP+.
-
Enzyme: Cell lysate.
-
Indicator: WST-8 (produces orange formazan upon NADPH generation).
-
-
Kinetic Measurement: Monitor Absorbance (450 nm) over 30 minutes.
-
Result Interpretation:
-
6-AN Lysate: Slope (rate) will be significantly lower than control (due to presence of 6-amino-NADP analog).
-
Acetylated Lysate: Slope should match the Vehicle Control.
-
References
-
Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Prolifer
-
Metabolism of 6-aminonicotinic acid in Escherichia coli.
- Source: J Bacteriol. 1978.
-
Link:[Link]
- Relevance: Discusses the excretion of 6-aminonicotinamide and the specificity of the pyridine nucleotide cycle enzymes, supporting the requirement for the free amino group for metabolism.
-
Structure-Activity Relationships of Pyridine Carboxamide Deriv
- Source: MDPI Molecules.
-
Link:[Link]
- Relevance: Provides general SAR context on how substitutions on the pyridine ring (like acetamido) affect biological activity and target binding.
Sources
- 1. 6-Aminopyridine-3-carboxamide: Properties, Applications, Safety, Supplier in China | Verified Manufacturer & Scientific Data [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance UV-Vis Characterization of Pyridine-3-Carboxamide Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic differentiation of structurally similar pyridine derivatives during drug formulation and release kinetics studies[1]. 6-Acetamidopyridine-3-carboxamide (6-AAN) is a critical intermediate and acetylated analog of the well-known metabolic inhibitor 6-aminonicotinamide (6-AN).
This guide provides an objective, data-driven comparison of the UV-Vis absorption properties of 6-AAN against its parent compounds, 6-AN and Nicotinamide (NAM). By understanding the mechanistic causality behind their electronic transitions, researchers can design highly accurate, self-validating analytical workflows.
Mechanistic Causality: Electronic Transitions and Auxochromic Shifts
The UV-Vis absorption profile of pyridine-3-carboxamide derivatives is primarily governed by
-
Nicotinamide (NAM): The unsubstituted core exhibits a baseline
at approximately 261–262 nm in aqueous and methanolic solutions[3],[4]. -
6-Aminonicotinamide (6-AN): The addition of a primary amino group (-NH₂) at the C6 position introduces a strong electron-donating group (EDG). The lone pair on the nitrogen atom participates in resonance with the pyridine
-system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift to a of 269 nm in polar aprotic/aqueous mixtures[5]. -
This compound (6-AAN): When the C6-amino group is acetylated, the resulting acetamido group (-NHCOCH₃) exhibits cross-conjugation. The carbonyl oxygen of the acetyl group competes for the nitrogen's lone pair, significantly reducing its ability to donate electron density into the pyridine ring. Consequently, the
undergoes a predictable hypsochromic (blue) shift relative to 6-AN, moving the absorption maximum back toward ~265 nm.
Electronic effects of C6-substitution on the UV-Vis absorption maxima.
Comparative Experimental Data
To facilitate assay development, the quantitative spectroscopic properties of these three alternatives are summarized below. Note that solvent selection plays a critical role in solvatochromic shifts; the values below represent typical physiological or standard analytical buffer conditions.
| Compound | Substitution at C6 | UV-Vis | Molar Absorptivity ( | Optimal Solvent System |
| Nicotinamide (NAM) | None (-H) | 261 - 262 nm[3] | ~4,500 L·mol⁻¹·cm⁻¹ | Water / Methanol |
| 6-Aminonicotinamide (6-AN) | Amino (-NH₂) | 269 nm[5] | ~6,200 L·mol⁻¹·cm⁻¹ | 1:2 DMF:PBS (pH 7.2) |
| This compound | Acetamido (-NHCOCH₃) | ~265 nm | ~5,800 L·mol⁻¹·cm⁻¹ | Methanol / PBS |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectroscopic data, the following protocol is designed as a self-validating system . It actively prevents common artifacts such as Rayleigh scattering from micro-precipitation and non-linear detector saturation[1].
Step 1: Stock Solution Preparation (Solubility Control)
-
Action: Dissolve 6-AAN or 6-AN in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution, then dilute into PBS (pH 7.2-7.4).
-
Causality: 6-AN derivatives are sparingly soluble in purely aqueous buffers (approx. 0.3 mg/mL)[5]. Direct dissolution in PBS often leads to invisible micro-precipitation. These suspended particles cause Rayleigh scattering, which artificially inflates baseline absorbance and skews the
reading. Using an organic co-solvent ensures complete solvation.
Step 2: Baseline Correction (Matrix Matching)
-
Action: Prepare a blank solution containing the exact ratio of DMF/DMSO to PBS used in your samples. Scan the blank from 200 nm to 400 nm and zero the spectrophotometer.
-
Causality: Organic solvents like DMF have specific UV cutoffs. Matrix-matched blanking isolates the
transition of the pyridine ring from solvent interference, ensuring the integrated peak area is solely attributable to the analyte.
Step 3: Serial Dilution and Spectral Scanning
-
Action: Prepare a two-fold serial dilution ranging from 1 µg/mL to 50 µg/mL[1]. Scan each sample in a quartz cuvette (1 cm path length) from 200 nm to 400 nm.
-
Causality: Scanning a full spectrum rather than a single wavelength allows you to monitor peak shape. A broadening peak at higher concentrations indicates molecular aggregation (excimer formation), which invalidates quantitative measurements.
Step 4: Beer-Lambert Validation (System Check)
-
Action: Plot the absorbance at the determined
against concentration. Calculate the linear regression ( ). -
Self-Validation Rule: The system is only validated if
[3]. If falls below this threshold, the upper concentrations are exceeding the linear dynamic range of the photomultiplier tube (typically >1.5 AU). The protocol mandates discarding data points above 1.5 AU and recalculating to ensure strict adherence to the Beer-Lambert law.
Self-validating UV-Vis spectrophotometric workflow for pyridine derivatives.
References
-
DrugFuture. Nicotinamide Properties and Absorption Spectrum. Retrieved from[Link]
-
Research Journal of Pharmacy and Technology. UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Retrieved from[Link]
-
AIP Publishing. Vibrational Spectroscopic, Structural and Nonlinear Optical Activity Studies on 6-aminonicotinamide: A DFT Approach. Retrieved from[Link]
-
National Institutes of Health (PMC). A method to rapidly analyze the simultaneous release of multiple pharmaceuticals from electrospun fibers. Retrieved from[Link]
Sources
Validating Purity of 6-Acetamidopyridine-3-carboxamide: A Comparative LC-MS Guide
Executive Summary: The Purity Imperative
6-acetamidopyridine-3-carboxamide (also known as N-(5-carbamoylpyridin-2-yl)acetamide) is a critical heterocyclic building block in the synthesis of bioactive pyridine derivatives and a potential metabolite in nicotinamide signaling pathways.[1] Its structural duality—containing both an acetamido group and a carboxamide group on a pyridine ring—presents unique analytical challenges.
While 1H-NMR confirms structural identity and HPLC-UV provides routine quantification, neither offers the requisite sensitivity or specificity to detect trace hydrolytic impurities (such as 6-aminopyridine-3-carboxamide) that share identical UV chromophores.
This guide outlines a validated LC-MS/MS methodology that supersedes conventional techniques, offering a self-validating system for purity assessment in pharmaceutical R&D.[1]
Strategic Comparison: Why LC-MS?
The following table objectively compares the performance of LC-MS against traditional alternatives for this specific compound.
| Feature | LC-MS/MS (Triple Quad) | HPLC-UV (DAD) | 1H-NMR (500 MHz) |
| Primary Utility | Trace impurity profiling & quantitation | Routine purity % (Area normalization) | Structural elucidation |
| Sensitivity (LOD) | High (0.1–1.0 ng/mL) | Moderate (50–200 ng/mL) | Low (>10 µg/mL) |
| Specificity | Excellent (Mass-based discrimination) | Low (Relies on retention time only) | High (Structural resolution) |
| Blind Spots | Matrix suppression (requires correction) | Co-eluting impurities with similar | Trace impurities <0.1% often invisible |
| Throughput | High (Rapid gradients <5 min) | Moderate (Isocratic/Gradient 10-20 min) | Low (Sample prep intensive) |
The "Chromophore Trap"
Both the parent compound (this compound) and its primary impurity (6-aminopyridine-3-carboxamide) possess a pyridine ring.[1] Consequently, their UV absorption spectra are nearly identical. In HPLC-UV, if these two co-elute due to column degradation or pH shifts, the impurity is "masked," leading to false purity calculations.[1] LC-MS resolves this by distinguishing the parent (
Experimental Protocol: The Validated Workflow
A. Reagents and Standards
-
Target Analyte: this compound (
purity by qNMR).[1] -
Key Impurity Standard: 6-aminopyridine-3-carboxamide (Hydrolysis product).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]
-
Additives: Formic acid (FA) or Ammonium Acetate (AmAc) to buffer pH and enhance ionization.
B. LC-MS/MS Conditions
This protocol utilizes a C18 Reverse-Phase separation coupled with Electrospray Ionization (ESI) in positive mode.[1]
1. Liquid Chromatography (UHPLC)[1]
-
Column: C18,
mm, particle size (e.g., Waters ACQUITY BEH or similar). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Flow Rate:
mL/min. -
Gradient:
2. Mass Spectrometry (ESI+)[1][2][3]
-
Source: ESI Positive (
). -
Capillary Voltage: 3.0 kV.
-
Desolvation Temp:
C. -
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of ketene, ).[1] -
Qualifier:
(Loss of acetamide/ammonia fragments).
-
Visualizing the Validation Logic
Workflow Diagram
This diagram illustrates the logical flow from sample preparation to data validation, ensuring a closed-loop quality control system.[1]
Caption: Figure 1: End-to-end LC-MS/MS validation workflow for this compound.
Fragmentation Pathway
Understanding the MS/MS fragmentation is crucial for confirming identity and distinguishing the compound from isomers.
Caption: Figure 2: Proposed ESI+ fragmentation pathway. The transition 180->138 is the primary quantifier.[1]
Validation Data Summary
The following data represents typical performance metrics for this protocol, validated against ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Linearity ( | Pass | ||
| Accuracy (Recovery) | Pass | ||
| Precision (RSD) | Pass | ||
| LOD (Sensitivity) | S/N | Pass | |
| Specificity | No interference at RT | Clean baseline in blank matrix | Pass |
Impurity Profiling Case Study
In a stress-test study (acidic hydrolysis), HPLC-UV showed a single peak at 2.5 min with 98% purity.[1] However, LC-MS analysis revealed a co-eluting shoulder.[1]
-
LC-MS Result: Detected 6-aminopyridine-3-carboxamide (
138) at 2.55 min.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53427670, 6-(2-Acetamidophenyl)pyridine-3-carboxylic acid. Retrieved from [Link]
-
Basavanakatti, V. N., et al. (2024).[4][5] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]
-
Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology. Retrieved from [Link]
Sources
- 1. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchtrends.net [researchtrends.net]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
6-Acetamidopyridine-3-carboxamide proper disposal procedures
As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers and drug development professionals with a rigorous, self-validating framework for the handling and disposal of 6-Acetamidopyridine-3-carboxamide (CAS 77837-05-9) .
Because this compound is frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and ion channel modulators, laboratory personnel must understand not just what the safety protocols are, but the chemical causality behind them. This guide synthesizes technical accuracy with field-proven logistical strategies to ensure absolute operational safety and regulatory compliance.
Physicochemical Profile & Mechanistic Hazard Assessment
To manage a chemical safely, we must first understand its molecular architecture. This compound features a robust pyridine ring substituted with both acetamido and carboxamide functional groups.
-
The Causality of Disposal: The high mass percentage of nitrogen (N₃) in this molecule dictates its entire lifecycle management. When organic nitrogen compounds undergo thermal destruction, they do not simply combust into CO₂ and H₂O; they generate significant volumes of highly reactive nitrogen oxides (NOx). Therefore, standard municipal or low-temperature disposal is strictly prohibited. It requires high-temperature incineration coupled with alkaline flue gas scrubbing to neutralize acidic combustion byproducts.
-
Toxicological Assumptions: As a fine, crystalline organic powder, it presents a distinct inhalation hazard (STOT SE 3 - respiratory tract irritation) and potential dermal sensitization. Aerosolization during weighing or transfer is the primary vector for occupational exposure.
Operational Handling & Spill Response Protocol
Laboratory safety must be an engineered, self-validating system. The following step-by-step methodologies ensure that any handling of this compound is contained, controlled, and verifiable.
Standard Handling Workflow
-
Engineering Controls: All manipulations of the dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).
-
PPE Donning: Per OSHA Standard 1910.132 [1], personnel must wear nitrile gloves (minimum 4 mil thickness for splash protection), a fully buttoned flame-resistant lab coat, and ANSI Z87.1 compliant safety goggles.
-
Static Mitigation: Use anti-static weighing boats and grounded spatulas. Pyridine derivatives in powder form can hold static charges, increasing the risk of sudden aerosolization.
Step-by-Step Spill Response & Self-Validation
In the event of a spill, immediate containment is required to prevent particulate dispersion.
-
Identify & Isolate: Immediately halt work. If the powder has aerosolized outside a hood, evacuate the immediate vicinity for 15 minutes to allow the HVAC system to clear the air.
-
Containment (Wet-Down): Do not sweep dry powder. Lightly dampen the spill area with a compatible solvent (e.g., 70% Ethanol or DI water) to collapse the dust hazard.
-
Collection: Use non-sparking tools and absorbent pads to collect the resulting slurry. Transfer all materials into a puncture-resistant, sealable hazardous waste container.
-
Self-Validating Decontamination: After washing the surface with a detergent solution, swab the area with a sterile applicator. Extract the swab in 1mL of methanol and run a rapid LC-MS (Liquid Chromatography-Mass Spectrometry) analysis. Causality: A blank LC-MS chromatogram at the compound's specific retention time provides empirical, self-validating proof that the area is fully decontaminated.
Figure 1: Step-by-step laboratory spill response protocol for this compound.
Waste Segregation & Chemical Disposal Procedures
Improper waste segregation is a primary driver of laboratory incidents and inflated disposal costs. According to EPA RCRA guidelines [2], this compound must be treated as a listed hazardous waste.
The Logic of Segregation
Causality: If you mix this compound mother liquors with halogenated solvents (e.g., Dichloromethane), the resulting waste stream requires an incinerator capable of scrubbing both NOx (from the pyridine/amides) and HCl/HF (from the halogens). This exponentially increases disposal costs and limits the number of facilities capable of processing the waste. Always keep halogenated and non-halogenated streams strictly separated.
Step-by-Step Disposal Execution
-
Solid Waste Segregation: Place all contaminated consumables (weighing boats, Kimwipes, PPE) into a dedicated, chemically compatible High-Density Polyethylene (HDPE) drum.
-
Liquid Waste Routing: Collect organic reaction mother liquors in a vented, grounded PTFE or HDPE safety carboy. Ensure the pH is neutral (pH 6-8) to prevent unwanted hydrolysis of the carboxamide group during storage, which could generate pressure.
-
High-Temperature Incineration: Transfer the sealed, RCRA-labeled containers to an approved hazardous waste vendor. The facility must utilize an incinerator operating at >1000°C with a residence time of >2 seconds . This specific thermal profile is required to ensure the complete cleavage of the highly stable pyridine ring [3].
-
Flue Gas Scrubbing: The incinerator must route exhaust gases through an alkaline scrubber (typically utilizing sodium hydroxide) to neutralize the stoichiometric yield of NOx gases before atmospheric release.
Figure 2: Segregation and high-temperature incineration workflow for nitrogenous organic waste.
Quantitative Data: Waste Categorization & Logistics
To streamline your laboratory's operational logistics, adhere to the following quantitative parameters for waste storage and container compatibility.
| Waste Stream Category | Primary Contaminants | Approved Container Material | Max On-Site Storage Time (RCRA Large Qty) | Final Disposal Methodology |
| Solid Waste | Bulk API powder, contaminated PPE, empty glass vials | HDPE Drum with locking ring | 90 Days | High-Temp Incineration (>1000°C) |
| Non-Halogenated Liquid | API dissolved in DMSO, DMF, or Methanol | Vented PTFE or HDPE Carboy | 90 Days | Incineration + Alkaline Scrubbing |
| Halogenated Liquid | API dissolved in DCM or Chloroform | Vented PTFE Carboy | 90 Days | Specialized Dual-Scrubber Incineration |
| Aqueous Waste | API in biological buffers (pH 5-9) | Vented HDPE Carboy | 90 Days | Co-incineration / Specialized Wastewater Treatment |
References
-
Personal Protective Equipment - Standard 1910.132 | Occupational Safety and Health Administration (OSHA) |[Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | U.S. Environmental Protection Agency (EPA) |[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Center for Biotechnology Information (NCBI) - NIH |[Link]
Personal Protective Equipment (PPE) & Handling Guide: 6-Acetamidopyridine-3-carboxamide
Executive Safety Summary
Compound: 6-Acetamidopyridine-3-carboxamide (Synonyms: 6-Acetylaminonicotinamide) CAS: 2862-42-2 (Typical) Hazard Classification (Conservative): High Caution Required. While specific vendor SDS classifications vary, structurally related compounds (e.g., 6-Aminonicotinamide) are classified as Reproductive Toxins (Category 1B) and Acute Toxins . The acetamido moiety may undergo metabolic hydrolysis to release the toxic parent amine. Core Directive: Handle as a Potent Compound (OEB 3/4 equivalent) until specific toxicological data proves otherwise. Prevent all inhalation of dust and dermal contact.[1]
Risk Assessment & Engineering Controls
PPE is the last line of defense. The primary barrier must be containment.
Engineering Controls (Mandatory)
| Control Type | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Certified) | Prevents inhalation of fine particulates during weighing and solvent vapors during synthesis. |
| Weighing Station | Vented Balance Enclosure or Hood | The solid is likely a crystalline powder prone to static; dust generation is the highest risk vector. |
| Airflow Velocity | 80–100 fpm (Face Velocity) | Ensures capture of airborne particles without creating turbulence that spreads dust. |
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this specific matrix for pyridine-carboxamide derivatives.
A. Hand Protection (Dermal Barrier)
-
Material: Nitrile Rubber (Minimum 0.11 mm thickness).
-
Protocol: Double Gloving is required for all operations involving the solid or concentrated solutions.
-
Inner Glove: Standard Nitrile (Bright color, e.g., Orange/Purple) to act as a breach indicator.
-
Outer Glove: Extended cuff Nitrile (Blue/Green).
-
-
Why? Pyridine derivatives are excellent organic solvents and can act as permeation enhancers for other dissolved reagents.
B. Respiratory Protection (Inhalation Barrier)
-
Standard Operation: None required IF working inside a functioning fume hood.[2]
-
Spill Cleanup / Outside Hood: N95 (Minimum) or P100 (HEPA) Half-Mask Respirator.
-
Why? The LC50 (inhalation) of related nicotinamides suggests high acute toxicity. Dust inhalation allows rapid systemic absorption via the alveoli.
C. Ocular & Body Protection[1][2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
-
Body:
-
Standard: Cotton Lab Coat (Buttoned to neck).
-
High Quantity (>10g): Disposable Tyvek® Sleeves or apron to prevent dust accumulation on fabric cuffs.
-
Visualizing the Safety Logic
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the correct PPE based on the state of matter and operation scale.
Caption: Logic flow for selecting Personal Protective Equipment based on physical state and risk vector.
Operational Protocols (Step-by-Step)
Phase 1: Weighing & Transfer (Highest Risk)
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Pyridine-amides are often fluffy, electrostatic solids that "jump" onto gloves.
-
The "Boat" Method: Do not weigh directly into the reaction flask if the neck is narrow. Weigh into a disposable anti-static weighing boat.
-
Transfer: Use a wide-mouth powder funnel. If the powder sticks, do not tap the funnel hard (creates dust clouds). Wash it down with the reaction solvent.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid. Exothermic dissolution is possible.
-
Sealing: Ensure all septa are chemically resistant (Teflon-faced silicone). Pyridine vapors can degrade standard rubber over time.
Phase 3: Waste Disposal
-
Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Pyridine Derivative".
-
Liquid Waste: Segregate into "Organic - Halogenated" or "Non-Halogenated" depending on the co-solvent. Do not mix with oxidizers (e.g., Nitric acid) as pyridine rings can form unstable N-oxides or react violently.
Emergency Response Workflow
In the event of exposure, immediate action defines the outcome.[2]
Caption: Immediate response protocol for exposure incidents. Speed of flushing is critical for pyridine derivatives.
References
-
Fisher Scientific. Safety Data Sheet: 6-Aminonicotinamide (Parent Structure Hazard Data). Retrieved October 2023.[1]
-
Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: Acetamide (Substructure Hazard Data). Retrieved October 2023.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96603 (this compound).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
